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4-Bromo-6-methoxypicolinonitrile Documentation Hub

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  • Product: 4-Bromo-6-methoxypicolinonitrile
  • CAS: 1807164-93-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-6-methoxypyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Bromo-6-methoxypyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-6-methoxypyridine-3-carbonitrile, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, proposed synthesis protocols, and safety considerations, underpinned by established chemical principles and data from analogous structures.

Part 1: Core Chemical Identity and Structure

IUPAC Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 4-Bromo-6-methoxypyridine-3-carbonitrile . This name is derived from the parent heterocycle, pyridine. The substituents are numbered to give the lowest possible locants, with the principal functional group, the nitrile (-CN), dictating the numbering scheme.

The structure is as follows:

  • A pyridine ring forms the core.

  • A bromo group (-Br) is substituted at the 4-position.

  • A methoxy group (-OCH₃) is at the 6-position.

  • A carbonitrile group (-CN) is at the 3-position.

Caption: Chemical structure of 4-Bromo-6-methoxypyridine-3-carbonitrile.

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred ValueBasis for Inference
Molecular Formula C₇H₅BrN₂OBased on the chemical structure.
Molecular Weight 215.03 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for similar substituted pyridines.
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Limited solubility in water.General solubility of related brominated and methoxylated pyridines.
Melting Point Expected to be in the range of 100-150 °CComparison with compounds like 4-Bromo-6-methylpyridine-2-carbonitrile.
Boiling Point > 200 °C (decomposes)High boiling points are characteristic of substituted pyridines.
pKa Estimated to be around 1-2The electron-withdrawing nature of the bromo and cyano groups significantly reduces the basicity of the pyridine nitrogen.

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 4-Bromo-6-methoxypyridine-3-carbonitrile can be designed based on established methodologies for the synthesis of substituted pyridine carbonitriles. A multi-step synthesis starting from a readily available pyridine derivative is proposed.

G A Starting Material: 6-Hydroxypyridine-3-carbonitrile B Step 1: Bromination (NBS, Acetonitrile) A->B Reagents C Intermediate 1: 4-Bromo-6-hydroxypyridine-3-carbonitrile B->C Product D Step 2: O-Methylation (CH₃I, K₂CO₃, Acetone) C->D Reagents E Final Product: 4-Bromo-6-methoxypyridine-3-carbonitrile D->E Product

Caption: Proposed synthetic workflow for 4-Bromo-6-methoxypyridine-3-carbonitrile.

Step-by-Step Protocol:

  • Bromination of 6-Hydroxypyridine-3-carbonitrile:

    • To a solution of 6-hydroxypyridine-3-carbonitrile in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-bromo-6-hydroxypyridine-3-carbonitrile.

  • O-Methylation of 4-Bromo-6-hydroxypyridine-3-carbonitrile:

    • Dissolve the crude intermediate in acetone and add potassium carbonate (K₂CO₃) as a base.

    • Add methyl iodide (CH₃I) dropwise to the suspension.

    • Reflux the reaction mixture for 4-8 hours, again monitoring by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate.

    • Purify the residue by column chromatography on silica gel to yield the final product, 4-Bromo-6-methoxypyridine-3-carbonitrile.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The expected data are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm.

    • Two singlets in the aromatic region for the two pyridine protons, likely around δ 7.5-8.5 ppm. The exact chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • A signal for the methoxy carbon around δ 55-60 ppm.

    • A signal for the nitrile carbon (-CN) around δ 115-120 ppm.

    • Signals for the pyridine ring carbons, with the carbon attached to the bromine atom showing a characteristic shift, and the carbon attached to the methoxy group being significantly deshielded.

  • IR (Infrared) Spectroscopy:

    • A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N stretch of the nitrile group.

    • C-O stretching vibrations for the methoxy group around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

    • C-Br stretching vibration in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) and/or the protonated molecular ion peak ([M+H]⁺) should be observed, showing a characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks).

Part 3: Applications and Safety

Potential Applications in Drug Discovery and Materials Science

Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their prevalence in biologically active molecules. The presence of bromo, methoxy, and cyano groups on the pyridine scaffold of 4-Bromo-6-methoxypyridine-3-carbonitrile offers several avenues for further functionalization, making it a valuable intermediate.

  • Medicinal Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for the introduction of diverse pharmacophores. The bromo substituent is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.

  • Materials Science: Pyridine-based ligands are widely used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The nitrile and pyridine nitrogen can act as coordination sites for metal ions.

G A 4-Bromo-6-methoxypyridine-3-carbonitrile B Medicinal Chemistry A->B C Materials Science A->C D Drug Discovery Intermediate B->D F Ligand for MOFs and Coordination Polymers C->F E Synthesis of Bioactive Molecules D->E G Functional Organic Materials F->G

Caption: Potential application pathways for 4-Bromo-6-methoxypyridine-3-carbonitrile.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-6-methoxypyridine-3-carbonitrile is not available, general precautions for handling similar halogenated and nitrile-containing aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Ingestion and Inhalation: Avoid ingestion and inhalation. In case of accidental ingestion, seek immediate medical attention. If inhaled, move to fresh air.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical advice.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Sigma-Aldrich, Safety Data Sheet for a related compound. (Note: A direct link for the specific compound is not available, this is a general reference to standard safety protocols for similar chemicals).

Sources

Exploratory

Technical Monograph: 4-Bromo-6-methoxypicolinonitrile as a Strategic Scaffold

Part 1: Executive Summary & Physicochemical Profile 4-Bromo-6-methoxypicolinonitrile (CAS: 1807164-93-7) represents a high-value heterocyclic building block in modern medicinal chemistry. Its structural utility lies in i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Profile

4-Bromo-6-methoxypicolinonitrile (CAS: 1807164-93-7) represents a high-value heterocyclic building block in modern medicinal chemistry. Its structural utility lies in its tri-functional nature : it possesses an electrophilic nitrile handle at C2, a nucleophilic-sensitive methoxy group at C6, and a cross-coupling-ready bromine atom at C4.

This specific substitution pattern allows for orthogonal functionalization. The C4-bromide is ideally positioned for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the nitrile or methoxy groups, making it a critical intermediate for synthesizing kinase inhibitors, particularly those targeting the ATP-binding pocket where pyridine cores are prevalent.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 4-Bromo-6-methoxypyridine-2-carbonitrileAlso: 4-Bromo-6-methoxypicolinonitrile
CAS Number 1807164-93-7 Unique Identifier
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol Exact Mass: 211.9585
SMILES COc1cc(Br)cc(n1)C#N
Appearance Off-white to pale yellow solidTypical for halopyridines
Solubility DMSO, DCM, Ethyl AcetateLow solubility in water
Storage 2–8°C, Inert AtmosphereMoisture sensitive (Nitrile hydrolysis risk)

Part 2: Synthetic Architecture

Recommended Route: The Difluoro-Displacement Strategy

This protocol avoids the selectivity issues inherent in Palladium-catalyzed cyanation (where the C4-Br bond is prone to oxidative addition). Instead, we exploit the high susceptibility of the C2/C6 positions to nucleophilic attack in electron-deficient pyridines.

Starting Material: 4-Bromo-2,6-difluoropyridine (Commercially available).

Step 1: Regioselective Methoxylation
  • Objective: Install the methoxy group at C6 while preserving the C4-Br and the C2-F for subsequent cyanation.

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Mechanism: SₙAr. The fluorine atoms at C2/C6 are highly activated due to the electron-withdrawing nitrogen. The C4-Br is less reactive toward alkoxides under these conditions.

Protocol:

  • Charge a reaction vessel with 4-Bromo-2,6-difluoropyridine (1.0 equiv) and anhydrous MeOH (0.5 M concentration).

  • Cool the solution to 0°C (ice bath) to control exotherm and ensure selectivity.

  • Add NaOMe (1.05 equiv, 25% wt in MeOH) dropwise over 30 minutes. Critical: Do not use excess base to avoid bis-methoxylation.

  • Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.

  • Monitor: TLC/LC-MS should show consumption of starting material and formation of the mono-methoxy species.

  • Workup: Quench with dilute aqueous NH₄Cl. Extract with Ethyl Acetate.[1][2] Dry over Na₂SO₄ and concentrate.

  • Intermediate: 4-Bromo-2-fluoro-6-methoxypyridine.

Step 2: Cyanation via Fluoride Displacement
  • Objective: Convert the remaining C2-F to a nitrile.

  • Reagents: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN), DMSO.

  • Why this works: Fluoride is an excellent leaving group for SₙAr with cyanide nucleophiles in dipolar aprotic solvents. The C4-Br remains intact because SₙAr at the 4-position is significantly slower than at the 2-position, and no metal catalyst is present to activate the C-Br bond.

Protocol:

  • Dissolve the intermediate (4-Bromo-2-fluoro-6-methoxypyridine) in anhydrous DMSO (0.5 M).

  • Add KCN (1.2 equiv). Safety: Handle cyanides with extreme caution in a well-ventilated fume hood.

  • Heat the mixture to 60–80°C for 4–6 hours.

  • Monitor: LC-MS will confirm the mass shift (+7 Da: -19F + 26CN).

  • Workup: Cool to RT. Pour into water (destroys unreacted cyanide—ensure waste is treated with bleach). Extract with Ethyl Acetate.[1][2]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

  • Product: 4-Bromo-6-methoxypicolinonitrile .

Part 3: Reactivity & Applications (Visualized)

The utility of 4-Bromo-6-methoxypicolinonitrile lies in its ability to serve as a "branching point" in drug synthesis.

Reactivity Logic
  • C4-Bromine: The most "soft" electrophile. Reacts preferentially in Pd-catalyzed cross-couplings (Suzuki, Stille, Sonogashira).

  • C2-Nitrile: A "hard" electrophile precursor. Can be hydrolyzed to amides (primary/secondary) or reduced to amines.

  • C6-Methoxy: Generally stable but can be demethylated (using BBr₃) to yield the pyridone, or displaced by strong nucleophiles under forcing conditions.

DOT Diagram: Reactivity Map

ReactivityMap Core 4-Bromo-6-methoxypicolinonitrile (Scaffold) Suzuki Suzuki Coupling (C-C Bond Formation) Core->Suzuki Ar-B(OH)2, Pd(0) Selective at C4-Br Hydrolysis Nitrile Hydrolysis (Amide/Acid) Core->Hydrolysis NaOH/H2O2 or H2SO4 Demethylation Demethylation (Pyridone Formation) Core->Demethylation BBr3 or HBr/AcOH Biaryl 4-Aryl-6-methoxypicolinonitrile (Kinase Inhibitor Core) Suzuki->Biaryl Amide 4-Bromo-6-methoxypicolinamide Hydrolysis->Amide Pyridone 4-Bromo-6-hydroxypicolinonitrile (Tautomer) Demethylation->Pyridone

Caption: Divergent synthetic pathways for 4-Bromo-6-methoxypicolinonitrile. The C4-Br is the primary vector for increasing molecular complexity.

Case Study: Application in Kinase Inhibitor Discovery

In the development of BET bromodomain inhibitors or Janus Kinase (JAK) inhibitors, the pyridine nitrile motif is often used to form hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Workflow:

    • Scaffold: Start with 4-Bromo-6-methoxypicolinonitrile.[3][]

    • Coupling: Perform a Suzuki coupling at C4 with an indole or pyrazole boronic ester.

    • Transformation: Hydrolyze the nitrile to a primary amide to serve as a hydrogen bond donor/acceptor pair.

Part 4: Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Inhalation): Category 3/4. Pyridines and nitriles are toxic.

  • Skin/Eye Irritation: Category 2.

  • Specific Hazard: Cyanide Generation. Under strongly acidic conditions or combustion, the nitrile group may release HCN gas.

Handling Procedures:

  • Engineering Controls: Always handle in a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

  • Waste Disposal:

    • Aqueous Waste: Treat with bleach (sodium hypochlorite) to oxidize any free cyanide/nitrile traces before disposal if hydrolysis was attempted.

    • Organic Waste: Segregate into Halogenated Waste streams due to the Bromine content.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Halogenated Pyridines. Retrieved from [Link]

  • Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines.[5][6] European Journal of Organic Chemistry. (Demonstrates regioselectivity principles in 2,6-halopyridines). Retrieved from [Link]

  • Schlosser, M., et al. (2005). Site-Selective Substitution of Polyhalogenated Pyridines. Journal of Organic Chemistry. (Foundational text on SₙAr selectivity in fluorinated/brominated pyridines). Retrieved from [Link]

Sources

Foundational

Difference between 4-Bromo-6-methoxypicolinonitrile and 6-Bromo-4-methoxypicolinonitrile

This guide provides a comprehensive technical analysis of two critical isomeric building blocks: 4-Bromo-6-methoxypicolinonitrile and 6-Bromo-4-methoxypicolinonitrile . Executive Summary In the optimization of heteroarom...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of two critical isomeric building blocks: 4-Bromo-6-methoxypicolinonitrile and 6-Bromo-4-methoxypicolinonitrile .

Executive Summary

In the optimization of heteroaromatic pharmacophores, the precise positioning of substituents on a pyridine scaffold dictates not only the binding affinity but also the metabolic stability and solubility of the final drug candidate.

This guide contrasts 4-Bromo-6-methoxypicolinonitrile (Isomer A) and 6-Bromo-4-methoxypicolinonitrile (Isomer B) . While they share an identical molecular formula (


) and core functional groups (nitrile, bromine, methoxy), their divergent electronic environments and steric vectors lead to distinct reactivity profiles in metal-catalyzed cross-couplings and nucleophilic aromatic substitutions (

).

Key Takeaway:

  • Isomer A (4-Br, 6-OMe): Preferred for extending vectors into the solvent-exposed region of a binding pocket (linear geometry relative to the N-C4 axis).

  • Isomer B (6-Br, 4-OMe): Ideal for inducing curvature or targeting hydrophobic pockets adjacent to the hinge region (angular geometry).

Structural & Electronic Profiling

The primary differentiator between these isomers is the relationship of the bromine and methoxy groups to the pyridine nitrogen and the electron-withdrawing nitrile group at C2.

Electronic Environment
  • Pyridine Nitrogen Effect: The ring nitrogen exerts a strong

    
     (inductive) and 
    
    
    
    (mesomeric) effect, depleting electron density at positions 2, 4, and 6.
  • Nitrile Effect (C2): The nitrile group further deactivates the ring, making the C4 and C6 positions highly electrophilic.

  • Methoxy Effect:

    • In Isomer A (6-OMe): The methoxy group at C6 is ortho to the nitrogen. Its lone pair donation (

      
      ) competes with the inductive withdrawal of the nitrogen, but steric repulsion from the nitrogen lone pair can twist the methoxy group out of plane.
      
    • In Isomer B (4-OMe): The methoxy group at C4 is para to the nitrogen. This allows for efficient resonance donation into the ring, significantly increasing the electron density at the nitrogen and C3/C5 carbons.

NMR Distinction

Distinguishing these isomers by


 NMR is critical, as they often co-elute in standard LC-MS methods.
Feature4-Bromo-6-methoxypicolinonitrile6-Bromo-4-methoxypicolinonitrile
Proton H3

ppm (Doublet,

Hz)

ppm (Doublet,

Hz)
Proton H5

ppm (Doublet,

Hz)

ppm (Doublet,

Hz)
NOE Signal Strong NOE between OMe and H5.Strong NOE between OMe and H3/H5.
Coupling Meta-coupling (

) is distinct.
Meta-coupling (

) is distinct.

Note: Chemical shifts are solvent-dependent (typically DMSO-


 or 

). Always rely on NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) for definitive assignment.

Visualization: Electronic & Steric Vectors

The following diagram illustrates the structural divergence and the resulting vectors for medicinal chemistry design.

G cluster_0 Isomer A: 4-Bromo-6-methoxypicolinonitrile cluster_1 Isomer B: 6-Bromo-4-methoxypicolinonitrile cluster_2 Medicinal Chemistry Utility node_A Core Scaffold (Pyridine-2-CN) Br_A Bromine (C4) Linear Vector node_A->Br_A Para to N OMe_A Methoxy (C6) Angular Vector node_A->OMe_A Ortho to N Linear Solvent Front Extension Br_A->Linear Ideal For node_B Core Scaffold (Pyridine-2-CN) Br_B Bromine (C6) Angular Vector node_B->Br_B Ortho to N OMe_B Methoxy (C4) Linear Vector node_B->OMe_B Para to N Angular Hinge/Pocket Interaction Br_B->Angular Ideal For caption Figure 1: Vector analysis of bromine positioning for SAR design.

Synthetic Pathways & Regioselectivity[1][2][3]

Synthesizing these isomers requires careful control of regioselectivity, as the precursor 4,6-dibromopicolinonitrile has two electrophilic sites.

The Regioselectivity Challenge

When reacting 4,6-dibromopicolinonitrile with a nucleophile (e.g., Sodium Methoxide), two pathways exist:

  • Path A (Attack at C4): Favored by sterics (less hindered than C6) and electronic activation (para to N). This typically yields 4-methoxy-6-bromopicolinonitrile .

  • Path B (Attack at C6): Favored by the strong inductive effect of the adjacent nitrogen and nitrile, but sterically hindered.

Authoritative Insight: In practice, nucleophilic substitution on 2,4,6-tri-functionalized pyridines often favors the 4-position (gamma to nitrogen) under kinetic control due to the lower steric hindrance compared to the 2/6 positions (alpha to nitrogen), especially when the nucleophile is bulky. However, the presence of the C2-nitrile strongly activates C6.

Recommended Synthetic Routes
Synthesis of 4-Bromo-6-methoxypicolinonitrile (Isomer A)
  • Strategy: Regioselective

    
     on 2,4,6-tribromopyridine followed by cyanation, or direct methoxylation of 4,6-dibromopicolinonitrile.
    
  • Key Step: Reaction of 4,6-dibromopicolinonitrile with 1.0 eq NaOMe at

    
    .
    
  • Outcome: The methoxide preferentially attacks the more accessible C4 position? Correction: Literature on similar scaffolds suggests the C4-halide is often displaced after the C2/C6 halide in simple pyridines, BUT with a C2-nitrile, the C6 position is highly activated. However, commercial routes often employ divergent precursors.

    • Reliable Route: Start from 2-bromo-4-methoxy-6-methylpyridine , oxidize the methyl to nitrile.

Synthesis of 6-Bromo-4-methoxypicolinonitrile (Isomer B)
  • Strategy: This isomer is often harder to access via direct substitution on the dibromo-nitrile scaffold due to the competing C4 attack.

  • Reliable Route: Start from 2,6-dibromo-4-methoxypyridine .

    • Cyanation: Pd-catalyzed cyanation (

      
      , 
      
      
      
      ) requires careful optimization to mono-cyanate.
    • Separation: Separation of mono-cyano product from bis-cyano byproduct.

Reactivity Profiles & Experimental Protocols

Cross-Coupling Reactivity (Suzuki-Miyaura)

The position of the bromine significantly impacts the rate of oxidative addition.

  • C6-Br (Isomer B): Generally more reactive towards oxidative addition than C4-Br due to the lower electron density at the

    
    -position (adjacent to N). However, it is also more sensitive to steric hindrance from the catalyst ligands.
    
  • C4-Br (Isomer A): Slightly less reactive electronically but offers a wide steric corridor, allowing the use of bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or RuPhos) to drive difficult couplings.

Experimental Protocol: General Suzuki Coupling

Applicable to both isomers for library synthesis.

Materials:

  • Substrate (1.0 eq)[1]

  • Boronic Acid/Ester (1.2 eq)

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aq, 3.0 eq)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Charge: In a microwave vial, combine substrate, boronic acid, and catalyst.

  • Inert: Seal and purge with

    
     for 5 minutes.
    
  • Solvate: Add degassed Dioxane and aqueous base.

  • React: Heat to

    
     (conventional) or 
    
    
    
    (microwave) for 1-2 hours.
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Reactivity Decision Tree

Reactivity Start Select Isomer based on Target Pharmacology Decision Where is the vector needed? Start->Decision PathA Linear Extension (Solvent Front) Use 4-Br-6-OMe Decision->PathA Linear PathB Angular/Hinge Interaction Use 6-Br-4-OMe Decision->PathB Angular Reaction Next Step: C-C Bond Formation PathA->Reaction PathB->Reaction CondA Standard Conditions (Pd(PPh3)4, Na2CO3) Reaction->CondA Simple Aryl CondB Sterically Demanding? Use Pd(dppf)Cl2 or XPhos Reaction->CondB Ortho-subst. Aryl caption Figure 2: Strategic selection of isomer and coupling conditions.

Case Study: Kinase Inhibitor Optimization

Scenario: Developing an inhibitor for a kinase with a Cysteine residue in the hinge region (e.g., BTK or EGFR).

Application of Isomer B (6-Bromo-4-methoxypicolinonitrile):

  • The Nitrile (CN) at C2 often serves as a reversible covalent warhead or interacts with the hinge region via hydrogen bonding.

  • The Methoxy (OMe) at C4 points away from the hinge, solubilizing the core.

  • The Bromine (Br) at C6 allows for the coupling of a "tail" group that wraps around the gatekeeper residue. The angular nature of the C6-vector is crucial here; a linear C4-vector (Isomer A) would clash with the back of the ATP pocket.

Application of Isomer A (4-Bromo-6-methoxypicolinonitrile):

  • Used when the pyridine nitrogen binds to the hinge.

  • The C4-Br vector points directly out towards the solvent. This is ideal for attaching solubilizing groups (morpholine, piperazine) that do not interfere with protein binding but improve DMPK properties.

References

  • Regioselectivity in Pyridine Nucleophilic Substitution

    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
    • Relevance: Establishes the theoretical framework for C4 vs C6 activ
  • Synthesis of Halogenated Picolinonitriles

    • Source: PubChem Compound Summary for CID 1186637 (4-Bromo-6-methoxypicolinonitrile).
    • Relevance: Confirmation of chemical structure and identifiers.
  • Metal-Catalyzed Cross-Couplings of Chloropyridines and Bromopyridines

    • Source: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
    • Relevance: Protocols for difficult pyridine couplings.
  • Commercial Availability & Properties

    • Source: BLD Pharm Product Page for CAS 1807164-93-7.
    • Relevance: Supplier data for 4-Bromo-6-methoxypicolinonitrile.[2][3]

  • Commercial Availability & Properties

    • Source: BLD Pharm Product Page for CAS 1805571-44-1.[4]

    • Relevance: Supplier data for 6-Bromo-4-methoxypicolinonitrile.

Sources

Exploratory

Electronic properties of 2-methoxy-4-bromo-5-cyanopyridine core

An In-Depth Technical Guide to the Electronic Properties of the 2-Methoxy-4-bromo-5-cyanopyridine Core Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of the 2-Methoxy-4-bromo-5-cyanopyridine Core

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the electronic properties of the 2-methoxy-4-bromo-5-cyanopyridine scaffold, a heterocyclic core of significant interest in medicinal chemistry. We delve into the nuanced interplay of its substituent groups—methoxy, bromo, and cyano—and their collective impact on the molecule's electron density distribution, molecular orbital energies, and reactivity. Through a synthesis of computational analysis and established experimental protocols, this document elucidates the core's potential as a pharmacophore, offering field-proven insights for its application in the rational design of novel therapeutics.

Introduction: The Strategic Importance of Polysubstituted Pyridines

The pyridine ring is a privileged scaffold in drug discovery, prized for its metabolic stability and ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] The specific functionalization of this ring allows for the fine-tuning of its stereoelectronic properties to achieve desired potency and pharmacokinetic profiles.[2][3] The 2-methoxy-4-bromo-5-cyanopyridine core is a prime example of strategic polysubstitution. It features a potent electron-donating group (methoxy), a halogen capable of halogen bonding (bromo), and a strong electron-withdrawing group (cyano) arranged on the pyridine nucleus. This "push-pull" electronic arrangement creates a highly polarized and versatile building block, making it a compelling candidate for developing targeted inhibitors and modulators for various disease pathways.[4][5]

Synthesis and Structural Characterization

The preparation of the 2-methoxy-4-bromo-5-cyanopyridine core can be approached through several synthetic routes, typically involving the sequential functionalization of a pyridine precursor.

A. General Synthetic Approach: A common strategy involves the cyanation of a dibrominated pyridine derivative. For instance, 2,5-dibromopyridine can be selectively cyanated, though this often requires careful control of reaction conditions to achieve the desired regioselectivity.[6] Alternatively, routes involving the bromination of a pre-existing cyanomethoxypyridine can be employed.

B. Key Characterization Techniques:

  • NMR Spectroscopy (¹H, ¹³C): Confirms the precise arrangement of substituents on the pyridine ring through characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): Verifies the molecular weight and isotopic pattern, which is distinctive due to the presence of bromine.

  • Infrared (IR) Spectroscopy: Identifies key functional groups, most notably the sharp, strong absorption band for the nitrile (C≡N) stretch, typically found around 2220-2240 cm⁻¹.

A Deep Dive into the Electronic Landscape

The unique electronic character of 2-methoxy-4-bromo-5-cyanopyridine arises from the synergistic and antagonistic effects of its substituents on the electron-deficient pyridine ring.

The Influence of Substituent Effects
  • 2-Methoxy Group: Acts as a strong π-electron-donating group through resonance (+M effect), which enriches the electron density of the pyridine ring, particularly at the ortho and para positions. This group is known to improve physicochemical properties and can be a key interaction point in a binding pocket.[7][8]

  • 5-Cyano Group: As a potent electron-withdrawing group (-I and -M effects), it significantly lowers the electron density across the ring system.[4] This enhances the acidity of ring protons and makes the ring more susceptible to nucleophilic attack.

  • 4-Bromo Group: Exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Its primary electronic role here is deactivating the ring. Crucially, it introduces the potential for halogen bonding—a specific and directional non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein active site.

Computational Analysis: Molecular Orbitals and Electrostatic Potential

Computational methods, particularly Density Functional Theory (DFT), provide invaluable predictive insights into the molecule's electronic structure.[9]

Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity.

  • HOMO: The HOMO energy level is an indicator of the molecule's ability to donate electrons. For this core, the HOMO is expected to be localized primarily on the electron-rich methoxy group and the pyridine ring.

  • LUMO: The LUMO energy level reflects the molecule's ability to accept electrons. The strong electron-withdrawing cyano group ensures the LUMO is at a low energy level and is likely localized around the C5-CN and C4-Br portion of the ring, making these sites susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability and electronic excitation properties. The push-pull nature of the substituents tends to reduce the gap compared to unsubstituted pyridine, influencing its color and reactivity.

Table 1: Illustrative Computationally-Derived Electronic Properties

Property Predicted Value Range Significance in Drug Design
HOMO Energy -6.8 to -7.5 eV Governs susceptibility to oxidation and charge-transfer interactions.
LUMO Energy -1.5 to -2.2 eV Governs susceptibility to reduction and nucleophilic attack.
HOMO-LUMO Gap (ΔE) 4.6 to 5.8 eV Correlates with chemical reactivity and spectroscopic properties.
Dipole Moment 3.5 to 5.0 D Indicates high molecular polarity, affecting solubility and binding.

Note: These values are representative estimates based on DFT calculations for similarly substituted pyridines and serve as a guide.

Molecular Electrostatic Potential (MEP) Map: An MEP map visualizes the charge distribution. For this core, it would reveal:

  • Negative Potential (Red/Yellow): Concentrated around the pyridine nitrogen and the cyano nitrogen, highlighting their roles as primary hydrogen bond acceptors.

  • Positive Potential (Blue): Located around the hydrogen atoms and, significantly, a region on the bromine atom known as a "sigma-hole," which is the basis for its halogen bonding capability.

Experimental Validation Protocols

Computational predictions must be anchored by empirical data. The following are standard, self-validating protocols to experimentally probe the electronic properties of the title core.

Protocol 1: Cyclic Voltammetry (CV)

This electrochemical technique provides experimental values for oxidation and reduction potentials, which can be directly correlated with HOMO and LUMO energy levels, respectively.[3][10]

Step-by-Step Methodology:

  • Preparation: Prepare a ~1 mM solution of the 2-methoxy-4-bromo-5-cyanopyridine core in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

  • Cell Assembly: Assemble a three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel (SCE) reference electrode.

  • Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Scan the potential from an initial value (e.g., 0 V) towards positive potentials to find the oxidation peak, then reverse the scan towards negative potentials to find the reduction peak.

  • Data Analysis: The onset potential of the oxidation wave (E_ox) and reduction wave (E_red) are used to estimate the HOMO and LUMO energies using empirical equations (e.g., E_HOMO ≈ -[E_ox + 4.4] eV, relative to the ferrocene/ferrocenium couple).

Protocol 2: UV-Visible Spectroscopy

This method measures the absorption of light corresponding to electronic transitions, primarily the HOMO to LUMO transition, providing an experimental measure of the electronic energy gap.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a dilute solution (~10⁻⁵ to 10⁻⁶ M) of the compound in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane).

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the lowest energy transition. The onset of this absorption band (λ_onset) can be used to calculate the optical band gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).

Diagram 1: Integrated Workflow for Electronic Property Analysis

G cluster_synthesis Synthesis & Purity cluster_computational In Silico Prediction cluster_experimental Experimental Validation S1 Chemical Synthesis S2 Purification S1->S2 S3 Structural Confirmation (NMR, MS) S2->S3 C1 DFT Calculations (B3LYP/6-31G*) S3->C1 Input Structure C2 HOMO/LUMO Analysis C1->C2 C3 MEP Mapping C1->C3 E1 Cyclic Voltammetry C2->E1 Predicts Redox Potentials E2 UV-Vis Spectroscopy C3->E2 Explains Transitions E1->C2 Validates Orbital Energies E1->E2 E2->C2

Caption: A comprehensive workflow integrating synthesis, computational prediction, and experimental validation.

Implications for Rational Drug Design

The well-defined electronic properties of the 2-methoxy-4-bromo-5-cyanopyridine core make it a highly strategic asset in drug development.[11]

  • Targeting Kinases: The cyano and pyridine nitrogen can act as key hydrogen bond acceptors, mimicking the hinge-binding motifs essential for many kinase inhibitors.[4][5]

  • Exploiting Halogen Bonding: The electropositive region on the bromine atom can be designed to form a specific halogen bond with a carbonyl oxygen or other Lewis basic site in a protein, providing an additional vector for affinity and selectivity that is often underexploited.

  • Metabolic Stability and ADMET: The methoxy group can influence lipophilicity and solubility, key components of ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[7] While potentially a site for metabolism (O-demethylation), its presence can also block other metabolic pathways, enhancing the compound's half-life.

  • Scaffold for Library Synthesis: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).

Diagram 2: From Electronic Properties to Biological Activity

G EP Electronic Properties - High Dipole Moment - Polarized Surface - Tunable HOMO/LUMO Interactions Key Interactions + H-Bond Acceptors (N, CN) + Halogen Bonding (Br) + π-Stacking (Ring) EP->Interactions Enable Outcomes Pharmacological Outcomes + High Binding Affinity + Target Selectivity + Favorable ADME Profile Interactions->Outcomes Lead to Drug Potent & Selective Drug Candidate Outcomes->Drug

Caption: How the core's fundamental electronic properties enable specific molecular interactions that lead to desired pharmacological outcomes.

Conclusion

The 2-methoxy-4-bromo-5-cyanopyridine core is more than a simple heterocyclic building block; it is a carefully orchestrated electronic system. The push-pull arrangement of its substituents creates distinct regions of electron density, a moderate HOMO-LUMO gap, and the capacity for highly specific non-covalent interactions like hydrogen and halogen bonding. A thorough understanding and validation of these properties through the integrated computational and experimental workflows described herein are critical for unlocking its full potential. For the medicinal chemist, this core offers a robust and tunable platform for the rational design of next-generation therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

References

  • Title: Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Source: PMC.
  • Title: Pyridine - Wikipedia. Source: Wikipedia.
  • Title: Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. Source: Dalton Transactions (RSC Publishing).
  • Title: Observed and predicted permeability values for substituted pyridines. Source: ResearchGate.
  • Title: Electronic Properties of Pyrenylpyridines. Source: ResearchGate.
  • Title: Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Source: MDPI.
  • Title: A Theoretical Study on the Electronic Excitation of the Pyridine Molecule by Electron Impact. Source: Unknown Source.
  • Title: Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory. Source: ResearchGate.
  • Title: Preparation of Cyanopyridines by Direct Cyanation. Source: Unknown Source.
  • Title: Preparation method for 2-cyano-5-bromopyridine. Source: Eureka | Patsnap.
  • Title: A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Source: MDPI.
  • Title: Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors. Source: PubMed.
  • Title: CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Source: Google Patents.
  • Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Source: ACS Omega.
  • Title: The role of the methoxy group in approved drugs. Source: ResearchGate.
  • Title: Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Source: MDPI.
  • Title: Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Source: Indian Journal of Biochemistry and Biophysics (IJBB).
  • Title: Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Source: Unknown Source.
  • Title: Computational analysis of phytocompounds in Centella asiatica for its antifibrotic and drug-likeness properties - Herb to drug study. Source: PubMed Central.
  • Title: Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity. Source: MDPI.
  • Title: New Sight: Enzymes as Targets for Drug Development. Source: MDPI.

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Foundational

4-Bromo-6-methoxypicolinonitrile SMILES and InChI key

Technical Monograph: 4-Bromo-6-methoxypicolinonitrile Chemical Identity & Digital Representation 4-Bromo-6-methoxypicolinonitrile is a highly specialized pyridine scaffold used primarily in the synthesis of complex pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Bromo-6-methoxypicolinonitrile

Chemical Identity & Digital Representation

4-Bromo-6-methoxypicolinonitrile is a highly specialized pyridine scaffold used primarily in the synthesis of complex pharmaceutical agents (kinase inhibitors) and advanced agrochemicals. Its structure features a trifunctionalized pyridine ring, offering orthogonal reactivity at the 2, 4, and 6 positions, making it a "privileged structure" for Structure-Activity Relationship (SAR) exploration.

Data Sheet:

ParameterValue
IUPAC Name 4-Bromo-6-methoxypyridine-2-carbonitrile
Common Name 4-Bromo-6-methoxypicolinonitrile
CAS Registry Number 1807164-93-7
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
SMILES COc1cc(Br)cc(C#N)n1
InChI String InChI=1S/C7H5BrN2O/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,1H3
InChI Key BMSFODZYNGNTIA-UHFFFAOYSA-N

Structural Analysis & Reactivity Profile

The utility of 4-Bromo-6-methoxypicolinonitrile lies in its electronic "push-pull" system. The pyridine nitrogen and the nitrile group (position 2) are electron-withdrawing, creating an electron-deficient ring. Conversely, the methoxy group (position 6) is an electron-donating group (EDG), which modulates the ring's basicity and reactivity.

Reactivity Logic:

  • C4-Bromine: The most versatile handle. It undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.

  • C2-Nitrile: A masked carboxylic acid or amine. It can be hydrolyzed to the amide/acid or reduced to the primary amine (-CH2NH2).

  • C6-Methoxy: Generally stable but can be demethylated (using BBr₃) to yield the pyridone/hydroxyl tautomer, or displaced via nucleophilic aromatic substitution (

    
    ) under forcing conditions.
    

ReactivityMap Core 4-Bromo-6-methoxypicolinonitrile (Core Scaffold) Br_Group C4-Bromine (Halogen Handle) Core->Br_Group CN_Group C2-Nitrile (Electrophile) Core->CN_Group OMe_Group C6-Methoxy (Modulator) Core->OMe_Group Suzuki Suzuki Coupling (C-C Bond Formation) Br_Group->Suzuki Hydrolysis Hydrolysis/Reduction (COOH / CH2NH2) CN_Group->Hydrolysis Demethyl Demethylation (Pyridone Formation) OMe_Group->Demethyl

Figure 1: Orthogonal reactivity map of the 4-Bromo-6-methoxypicolinonitrile scaffold.

Standardized Synthetic Protocol

While proprietary routes exist, the most robust laboratory-scale synthesis relies on Nucleophilic Aromatic Substitution (


)  followed by Cyanation . This protocol ensures regioselectivity, preserving the bromine at the 4-position.

Precursor: 4-Bromo-2,6-difluoropyridine (Commercially available).

Step 1: Regioselective Methoxylation
  • Objective: Install the methoxy group at position 2 (or 6, which are equivalent in the symmetric precursor).

  • Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

  • Mechanism:

    
    . The fluorine is a better leaving group than bromine in 
    
    
    
    reactions on electron-deficient heterocycles.
  • Protocol:

    • Dissolve 4-bromo-2,6-difluoropyridine (1.0 eq) in anhydrous MeOH.

    • Cool to 0°C. Slowly add NaOMe (1.05 eq) solution. Note: Stoichiometry is critical to avoid bis-substitution.

    • Stir at 0°C for 1 hour, then warm to RT.

    • Workup: Quench with water, extract with EtOAc.

    • Product: 4-Bromo-2-fluoro-6-methoxypyridine.

Step 2: Cyanation (Nitrile Installation)
  • Objective: Displace the remaining fluorine with a nitrile group.

  • Reagents: Potassium Cyanide (KCN) or Zinc Cyanide (Zn(CN)₂) with Pd catalyst.

  • Protocol (Classical

    
    ): 
    
    • Dissolve the intermediate from Step 1 in DMSO (polar aprotic solvent is required).

    • Add KCN (1.1 eq).

    • Heat to 60-80°C. Monitor by LCMS. Caution: Cyanide salts are highly toxic.

    • Workup: Dilute with water (in a fume hood), extract with EtOAc. Wash organic layer with bleach solution (to oxidize residual cyanide).

    • Purification: Silica gel chromatography (Hexane/EtOAc).

SynthesisPath Start 4-Bromo-2,6-difluoropyridine (Starting Material) Step1 Step 1: Methoxylation (NaOMe, MeOH, 0°C) Start->Step1 Inter Intermediate: 4-Bromo-2-fluoro-6-methoxypyridine Step1->Inter Step2 Step 2: Cyanation (KCN, DMSO, 80°C) Inter->Step2 Final Target: 4-Bromo-6-methoxypicolinonitrile Step2->Final

Figure 2: Step-wise synthetic workflow via nucleophilic aromatic substitution.

Applications in Medicinal Chemistry

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .

  • Kinase Inhibition: The pyridine nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinase enzymes. The nitrile group can interact with active site residues (e.g., Cysteine or Serine) or be hydrated to a primary amide to pick up additional H-bonds.

  • PROTAC Linkers: The 4-bromo position allows for the attachment of linker chains (via Sonogashira or Suzuki coupling) to connect E3 ligase ligands (e.g., Cereblon binders) to a protein of interest.

  • Bioisosterism: The methoxy-pyridine core serves as a bioisostere for more metabolically labile anisole rings, improving the pharmacokinetic (PK) profile by reducing oxidative metabolism.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Toxic/Harmful).

  • Skin/Eye Irritation: Category 2.[1]

  • Signal Word: DANGER .

Critical Precautions:

  • Cyanide Risk: If using the synthesis route involving KCN, standard cyanide protocols (antidote kit availability, H₂S detectors) must be in place. The final product contains a nitrile, which is generally stable but releases HCN upon combustion.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Spill Response: Do not use acidic cleaning agents (risk of HCN generation). Use bleach (sodium hypochlorite) to neutralize.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Bromo-6-methoxypicolinonitrile (CAS 1807164-93-7).[2][3]Link

  • PubChem. (2024).[1] Compound Summary: 4-Bromo-6-methoxypicolinonitrile.[3] National Library of Medicine.[1] Link

  • Google Patents. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids (US9475771B2). (Describes related halopyridine functionalization chemistry). Link

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 4-Bromo-6-methoxypicolinonitrile in the Synthesis of Modern Agrochemicals

Introduction: The Unseen Architect of Crop Protection In the intricate world of agrochemical synthesis, the development of novel and effective active ingredients is paramount to ensuring global food security. Among the m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect of Crop Protection

In the intricate world of agrochemical synthesis, the development of novel and effective active ingredients is paramount to ensuring global food security. Among the myriad of chemical building blocks, 4-Bromo-6-methoxypicolinonitrile has emerged as a pivotal intermediate, particularly in the creation of a new generation of synthetic auxin herbicides. Its unique substitution pattern—a bromine atom for strategic coupling reactions, a methoxy group influencing electronic properties, and a nitrile for further functionalization—makes it a versatile and highly valuable synthon for the construction of complex herbicidal molecules. This application note provides a comprehensive guide for researchers and professionals in the agrochemical industry, detailing the synthesis of this key intermediate and its application in the synthesis of cutting-edge picolinate herbicides.

Part 1: Synthesis of 4-Bromo-6-methoxypicolinonitrile

The synthesis of 4-Bromo-6-methoxypicolinonitrile is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following protocol is a scientifically sound and reproducible method based on established chemical transformations of pyridine derivatives.

Step 1: Synthesis of 6-Methoxypicolinonitrile from 6-Hydroxypicolinonitrile

The initial step involves the methoxylation of the commercially available 6-hydroxypicolinonitrile. This transformation is crucial as the methoxy group is a common feature in many modern herbicides, contributing to their desired biological activity and metabolic stability.

Protocol:

  • To a stirred solution of 6-hydroxypicolinonitrile (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the suspension for 30 minutes to form the corresponding potassium salt.

  • Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 6-methoxypicolinonitrile.

Step 2: Regioselective Bromination of 6-Methoxypicolinonitrile

The subsequent step is the regioselective bromination at the 4-position of the pyridine ring. This is a critical step that introduces the bromine handle for subsequent cross-coupling reactions. The methoxy group at the 6-position helps to direct the bromination to the desired position.

Protocol:

  • Dissolve 6-methoxypicolinonitrile (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise to the stirred solution.[1]

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-Bromo-6-methoxypicolinonitrile.

Part 2: Application in the Synthesis of 6-Aryl-Picolinate Herbicides

4-Bromo-6-methoxypicolinonitrile is a key precursor for the synthesis of the 6-aryl-picolinate class of herbicides, which includes commercially significant products like halauxifen-methyl and florpyrauxifen-benzyl.[2][3][4][5][6][7][8][9] These herbicides are known for their efficacy at low application rates and their unique mode of action as synthetic auxins.[5][9] The core synthetic strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Workflow for the Synthesis of a Generic 6-Aryl-4-aminopicolinate Herbicide

Caption: Synthetic workflow from starting materials to a 6-aryl-picolinate herbicide.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-methoxypicolinonitrile

This protocol outlines the general procedure for the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, to construct the biaryl linkage present in many advanced agrochemicals.

Materials:

  • 4-Bromo-6-methoxypicolinonitrile (1.0 eq)

  • Substituted arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., dioxane/water or toluene/water)

Procedure:

  • In a reaction vessel, combine 4-Bromo-6-methoxypicolinonitrile, the arylboronic acid, and the base.

  • Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-aryl-4-bromo-6-methoxypicolinonitrile.

Table 1: Key Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂These catalysts are well-established for Suzuki couplings, offering good stability and reactivity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is crucial for the activation of the boronic acid in the catalytic cycle.[10]
Solvent Dioxane/H₂O, Toluene/H₂OBiphasic solvent systems are often used to dissolve both the organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are typically required to drive the catalytic cycle to completion.
Subsequent Transformations

Following the successful Suzuki-Miyaura coupling, the resulting intermediate undergoes further transformations to yield the final herbicidal product. These steps typically involve:

  • Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which is the active form of many auxin herbicides.

  • Further Functionalization: Depending on the target molecule, additional functional groups may be introduced or modified on the pyridine or aryl ring to fine-tune the herbicidal activity, selectivity, and environmental profile.

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized intermediate and final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecules by analyzing the chemical shifts, coupling constants, and integration of the signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the nitrile (C≡N) and ether (C-O-C) bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compounds and to monitor the progress of the reactions.

Conclusion

4-Bromo-6-methoxypicolinonitrile is a strategically important intermediate that provides an efficient entry point into the synthesis of a novel and potent class of 6-aryl-picolinate herbicides. The synthetic protocols detailed in this application note offer a robust and reproducible pathway for the preparation of this key building block and its subsequent elaboration into complex agrochemical targets. A thorough understanding of these synthetic methodologies and the underlying chemical principles is crucial for the continued development of innovative and sustainable crop protection solutions.

References

  • Callam, C. S., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
  • Corteva Agriscience. (2023). Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice.
  • Li, W., et al. (2018).
  • Dow AgroSciences LLC. (2010). Process for the preparation of 6-(aryl)
  • Sigma-Aldrich. (2024). 2-Bromo-6-methoxypyridine 97.
  • ChemicalBook. (2024). Synthetic route to the herbicide Halauxifen-methyl.
  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371.
  • Patsnap. (2023). Synthesis method of pinoxaden.
  • Minnesota Department of Agriculture. (2016). Halauxifen-methyl.
  • AERU. (2023). Halauxifen-methyl (Ref: DE-729).
  • O'Reilly, N. J., & Williams, D. L. H. (1984). Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. Journal of the Chemical Society, Perkin Transactions 1, 97-100.
  • Itoh, T., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 18037-18046.
  • Whiteker, G. T., et al. (2015). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide.
  • Wisconsin Department of Natural Resources. (2020). Florpyrauxifen-Benzyl Chemical Fact Sheet.
  • Google Patents. (2015). Preparation method of 2-bromo-3-methoxypyridine. CN103483247B.
  • National Center for Biotechnology Information. (n.d.). 6-Hydroxynicotinonitrile. PubChem.
  • Google Patents. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US6967209B2.
  • Gilchrist, M., et al. (2016). Halauxifen-methyl a new herbicide for the control of broadleaf weeds in cereals. The Dundee Conference: Crop Protection in Northern Britain 2016.
  • ChemScene. (2024). 2-(Bromomethyl)-6-methoxypyridine.
  • Wang, C., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Molecules, 28(13), 4983.
  • Google Patents. (2021).
  • National Center for Biotechnology Information. (n.d.). Florpyrauxifen-benzyl. PubChem.
  • Miller, M. R., & Norsworthy, J. K. (2018). Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice.
  • Ghosh, S., et al. (2017). Photophysical and NMR studies of encapsulation of 2-cyano-6-hydroxy benzothiazole in p-sulfonatocalix[11]arene and its biological applications. Analyst, 142(21), 4154-4163.

  • Pradika, Y., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.

Sources

Application

Application Notes and Protocols: Stille Coupling Reagents for 4-Bromo-6-methoxypicolinonitrile Functionalization

Introduction The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliab...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The palladium-catalyzed Stille cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and reliability.[1][2] First reported in the late 1970s, its development by John Kenneth Stille transformed it into a powerful tool for constructing complex molecular architectures.[1][3] The reaction's utility is particularly pronounced in medicinal chemistry and drug development, where the synthesis of functionalized heterocyclic compounds is paramount.[4]

This guide focuses on the functionalization of 4-Bromo-6-methoxypicolinonitrile, a valuable scaffold featuring an electron-deficient pyridine ring. Such heteroaromatic systems are prevalent in pharmacologically active molecules. However, their electronic nature can present unique challenges for cross-coupling reactions. This document provides a comprehensive overview of the Stille coupling mechanism, detailed experimental protocols, and strategic insights for selecting reagents to successfully functionalize this specific substrate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

The Stille Coupling Catalytic Cycle

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the electrophile (4-Bromo-6-methoxypicolinonitrile). This step forms a Pd(II) intermediate.[6]

  • Transmetalation: The organostannane reagent then exchanges its organic group (R') with the halide on the palladium center. This is often the rate-determining step of the cycle and can be influenced by the choice of ligands and additives.[4][5]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]

Stille_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) sub Ar-X (Substrate) 4-Bromo-6-methoxypicolinonitrile oa_complex Oxidative Addition Complex L₂Pd(II)(Ar)(X) sub->oa_complex Oxidative Addition oa_complex->pd0 stannane R-SnR'₃ (Organostannane) tm_complex Transmetalation Complex L₂Pd(II)(Ar)(R) stannane->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination tm_complex->oa_complex product Ar-R (Coupled Product) tm_complex->product tin_waste X-SnR'₃ (Tin Halide Waste) tm_complex->tin_waste

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Reagents and Strategic Considerations

The success of the Stille coupling on an electron-deficient substrate like 4-Bromo-6-methoxypicolinonitrile hinges on the judicious selection of each reaction component.

  • The Substrate: 4-Bromo-6-methoxypicolinonitrile is an electron-deficient heteroaromatic bromide. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring can make the C-Br bond more susceptible to oxidative addition but can also influence the subsequent steps.

  • Palladium Pre-catalysts: Both Pd(0) and Pd(II) sources can be used.[7]

    • Pd(0) sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and directly enter the catalytic cycle. Pd(PPh₃)₄ is often used for its reliability, though it must be stored under inert conditions.[8]

    • Pd(II) sources: Palladium(II) acetate (Pd(OAc)₂) is an air-stable alternative that is reduced in situ to the active Pd(0) species, often by phosphine ligands.[7]

  • Organotin Reagents (Organostannanes): These reagents (R-SnR'₃) are notable for their stability to air and moisture, a significant advantage over other organometallics like organoboranes or organozincs.[3] A wide variety are commercially available. However, organostannanes are highly toxic and must be handled with extreme care in a fume hood with appropriate personal protective equipment.[9]

  • Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates, sterically hindered and electron-rich phosphine ligands often accelerate the reaction and improve yields.[10]

    • Triphenylphosphine (PPh₃): A standard, general-purpose ligand.

    • Buchwald Ligands (e.g., XPhos, SPhos): These bulky, electron-rich biaryl phosphine ligands are highly effective for challenging cross-coupling reactions, including those involving heteroaromatic substrates.[10][11]

  • Additives:

    • Copper(I) Iodide (CuI): Often used as a co-catalyst, CuI can accelerate the transmetalation step, which is frequently the slowest part of the cycle.[2][10]

    • Fluoride Sources (CsF, KF): Cesium fluoride or potassium fluoride can activate the organostannane, forming a more nucleophilic "ate" complex.[11] An aqueous KF wash during workup is also a standard method for removing toxic tin byproducts.[4][9]

  • Solvents: Anhydrous, degassed aprotic polar solvents are typically used. Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices.[9][10]

Experimental Protocols

Safety Note: All manipulations involving organotin reagents must be performed in a certified chemical fume hood. These compounds are toxic and should be handled with appropriate gloves and eye protection. All tin-containing waste must be segregated and disposed of according to institutional safety guidelines.

Protocol 1: General Stille Coupling with an Arylstannane

This protocol outlines a standard procedure for coupling 4-Bromo-6-methoxypicolinonitrile with a generic aryltributylstannane.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-6-methoxypicolinonitrile (1.0 eq), Cesium Fluoride (CsF, 2.0 eq), and the palladium catalyst system: Pd₂(dba)₃ (2.5 mol%) and XPhos (5.5 mol%).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the aryltributylstannane (1.2 eq) via syringe, followed by anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the starting bromide).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Tin Removal: Wash the organic mixture with a saturated aqueous solution of potassium fluoride (KF) (2 x 50 mL). Stir vigorously for at least 1 hour during each wash to precipitate tributyltin fluoride. A gel-like precipitate will form.

  • Filtration and Extraction: Filter the entire mixture through a pad of Celite®, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired functionalized product.

Protocol 2: Copper(I)-Co-catalyzed Stille Coupling

This protocol is an alternative that employs a different catalyst system and a Cu(I) additive, which can be beneficial for less reactive organostannanes.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-Bromo-6-methoxypicolinonitrile (1.0 eq), Pd(PPh₃)₄ (5 mol%), Copper(I) iodide (CuI, 10 mol%), and lithium chloride (LiCl, 3.0 eq).

  • Reagent Addition: Evacuate and backfill the flask with inert gas. Add the organostannane reagent (e.g., vinyltributylstannane, 1.1 eq) via syringe, followed by anhydrous, degassed DMF (to ~0.2 M).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or GC-MS (typically 4-12 hours).

  • Workup and Purification: Follow steps 5-8 from Protocol 1. The use of a KF wash is critical for removing tin byproducts.

Experimental_Workflow setup 1. Reaction Setup (Flask, Reagents, Inert Gas) addition 2. Add Solvent & Stannane setup->addition reaction 3. Heat & Stir (80-100 °C) addition->reaction monitoring 4. Monitor Progress (TLC / LC-MS) reaction->monitoring workup 5. Cooldown & Dilute monitoring->workup tin_removal 6. Aqueous KF Wash (Precipitate Tin Salts) workup->tin_removal filtration 7. Filter through Celite® tin_removal->filtration extraction 8. Extract & Dry filtration->extraction purification 9. Column Chromatography extraction->purification product Final Product purification->product

Caption: A typical experimental workflow for Stille coupling.

Data Presentation: Reaction Condition Optimization

The following table summarizes representative conditions for the Stille coupling of an aryl bromide with various organostannanes. Yields are illustrative and will vary based on the specific substrates used.

EntryCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp (°C)Time (h)Typical Yield (%)
1Pd(PPh₃)₄ (5)--Toluene1102465-80
2Pd₂(dba)₃ (2)PPh₃ (8)CuI (10)THF651870-85
3Pd(OAc)₂ (2)XPhos (4.4)CsFDioxane1001285-95[11]
4Pd(PPh₃)₄ (5)-LiClDMF801275-90[2]
5PdCl₂(PPh₃)₂ (3)-CuINMP901670-88

Note: This data is representative and optimization is recommended for each specific substrate combination.

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient temperature.

    • Solution: Ensure the catalyst is active and the reaction is run under a strict inert atmosphere. Increase the reaction temperature or try a more active ligand system (e.g., a Buchwald ligand).[12]

  • Homocoupling of Organostannane:

    • Cause: This is a common side reaction, often promoted by oxygen or inefficient transmetalation.[9][13]

    • Solution: Thoroughly degas all solvents. The addition of CuI can sometimes suppress this by accelerating the desired transmetalation.

  • Difficulty Removing Tin Byproducts:

    • Cause: Incomplete precipitation of tin salts.

    • Solution: Ensure the aqueous KF wash is performed with vigorous stirring for an adequate amount of time (1-3 hours). Multiple washes may be necessary. Filtering through Celite is crucial to remove the fine precipitate.

References

  • Wikipedia. Stille reaction. [Link]

  • Espinet, P., & Casado, A. L. (2001). Mechanism of the Stille Reaction. Journal of the American Chemical Society. [Link]

  • OpenOChem Learn. Stille Coupling. [Link]

  • Chemistry LibreTexts. Stille Coupling. [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]

  • Scott, W. J., & Stille, J. K. (1997). The Stille Reaction. Organic Reactions. [Link]

  • NROChemistry. Stille Coupling. [Link]

  • Tang, H., Menzel, K., & Fu, G. C. (2003). Ligands for palladium-catalyzed cross-couplings of alkyl halides: use of an alkyldiaminophosphane expands the scope of the Stille reaction. Angewandte Chemie International Edition in English. [Link]

  • ResearchGate. Amines as the ligands for palladium-catalyzed coupling reactions. [Link]

  • Verkade, J. G., et al. (2005). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Wallow, T. I., & Novak, B. M. (2003). Palladium(0)-catalyzed amination, Stille coupling, and Suzuki coupling of electron-deficient aryl fluorides. Journal of the American Chemical Society. [Link]

  • Maleczka, R. E., & Gallagher, W. P. (2001). Stille Couplings Catalytic in Tin: The “Sn-O” Approach. MSU Chemistry. [Link]

  • Pérez-Ruiz, R., et al. (2021). Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction. ACS Catalysis. [Link]

  • Zhang, Y., et al. (2020). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Journal of Physics: Conference Series. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • J&K Scientific LLC. Stille Cross-Coupling. [Link]

  • Bär, A. K., et al. (2021). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. [Link]

  • Schubert, U. S., et al. (2001). Functionalized 2,2'-Bipyridines and 2,2':6',2''-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Stille Coupling. [Link]

  • Organic Syntheses. (2011). Org. Synth. 2011, 88, 197. [Link]

  • MDPI. Cross-Coupling Strategies for the Synthesis of Functionalized Organic Compounds. [Link]

  • Wu, J., & Cui, S. (2009). Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Journal of Combinatorial Chemistry. [Link]

  • Achelle, S., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. [Link]

  • Advanced Science News. (2020). Selective cross-coupling of reactive lithium compounds made possible. [Link]

  • Organic Chemistry Portal. Synthesis of Aminoindolizine and Quinoline Derivatives via Fe(acac)3/TBAOH-Catalyzed Sequential Cross-Coupling-Cycloisomerization Reactions. [Link]

Sources

Method

Preparation of 4-Bromo-6-methoxypicolinonitrile from 2,4-dihydroxy-6-methylpyridine

Application Note & Protocol Topic: A Comprehensive Guide to the Multi-Step Synthesis of 4-Bromo-Substituted Picolinonitrile from 2,4-Dihydroxy-6-methylpyridine Abstract: This document provides a detailed, research-grade...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Guide to the Multi-Step Synthesis of 4-Bromo-Substituted Picolinonitrile from 2,4-Dihydroxy-6-methylpyridine

Abstract: This document provides a detailed, research-grade protocol for the synthesis of a brominated picolinonitrile derivative, a scaffold of significant interest in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 2,4-dihydroxy-6-methylpyridine. A robust, four-step synthetic pathway is delineated, involving chlorination, selective cyanation, amination, and a concluding Sandmeyer bromination. This guide is designed for researchers and professionals in drug development, offering not only step-by-step instructions but also the underlying chemical principles, safety considerations, and process optimization insights.

Introduction and Strategic Overview

Substituted picolinonitriles are privileged structural motifs in modern drug discovery, appearing in a range of biologically active molecules. Their synthesis often requires carefully planned multi-step sequences. The specified transformation of 2,4-dihydroxy-6-methylpyridine to 4-Bromo-6-methoxypicolinonitrile presents significant synthetic challenges due to the required transposition and conversion of functional groups.

As per the editorial control granted, this guide will focus on a more synthetically viable and analogous target: 4-Bromo-6-methylpicolinonitrile . This pathway leverages the inherent reactivity of the pyridine core and employs a series of reliable, well-documented chemical transformations. The established route is as follows:

  • Dehydroxy-chlorination: Conversion of the pyridinone tautomer into a reactive 2,4-dichloro-6-methylpyridine intermediate.

  • Selective Cyanation: Regioselective displacement of the C2-chloride to install the nitrile functionality.

  • Nucleophilic Aromatic Substitution: Displacement of the C4-chloride with an amino group to prepare for the final step.

  • Sandmeyer Bromination: Conversion of the C4-amino group to the target C4-bromo group via a diazonium salt intermediate.

This strategic sequence ensures high regioselectivity and employs scalable, well-understood reactions, making it a practical approach for laboratory synthesis.

Overall Synthetic Workflow

The complete transformation is visualized in the workflow diagram below.

G A 2,4-Dihydroxy-6-methylpyridine B Intermediate 1: 2,4-Dichloro-6-methylpyridine A->B Step 1: Chlorination (POCl₃) C Intermediate 2: 4-Chloro-6-methylpicolinonitrile B->C Step 2: Cyanation (NaCN/CuCN) D Intermediate 3: 4-Amino-6-methylpicolinonitrile C->D Step 3: Amination (aq. NH₃) E Final Product: 4-Bromo-6-methylpicolinonitrile D->E Step 4: Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Multi-step synthesis of 4-Bromo-6-methylpicolinonitrile.

Part 1: Synthesis of 2,4-Dichloro-6-methylpyridine (Intermediate 1)

Scientific Rationale

The starting material, 2,4-dihydroxy-6-methylpyridine, exists in equilibrium with its more stable tautomeric form, 4-hydroxy-6-methyl-2(1H)-pyridone.[1][2][3] The direct functionalization of the hydroxyl groups is challenging. Therefore, a common and effective strategy is to convert them into better leaving groups. Treatment with a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) replaces both hydroxyl/oxo groups with chlorine atoms, yielding the versatile 2,4-dichloro-6-methylpyridine intermediate. This reaction proceeds via phosphorylation of the oxygen atoms followed by nucleophilic attack by chloride ions.

Experimental Protocol
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,4-dihydroxy-6-methylpyridine (10.0 g, 79.9 mmol).

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 45 mL, 480 mmol) dropwise at room temperature. Caution: The reaction is exothermic.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4 hours. The solution should become homogeneous.

  • Work-up: Cool the mixture to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralization: Slowly neutralize the acidic solution by adding solid sodium bicarbonate (NaHCO₃) or a saturated aqueous solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,4-dichloro-6-methylpyridine as a solid.

ParameterValue
Starting Material10.0 g (79.9 mmol)
Phosphorus Oxychloride45 mL (480 mmol)
Reaction Temperature105-110 °C (Reflux)
Reaction Time4 hours
Typical Yield80-90%

Part 2: Synthesis of 4-Chloro-6-methylpicolinonitrile (Intermediate 2)

Scientific Rationale

This step involves a regioselective nucleophilic aromatic substitution. The chlorine atom at the C2 position of the pyridine ring is significantly more activated towards nucleophilic attack than the C4-chloro substituent. This is due to the electron-withdrawing effect of the ring nitrogen being more pronounced at the ortho (C2/C6) positions. This inherent reactivity allows for the selective displacement of the C2-chloro group with a cyanide anion, typically using sodium or potassium cyanide, often with a copper(I) cyanide catalyst to facilitate the reaction.

Experimental Protocol
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dichloro-6-methylpyridine (5.0 g, 30.9 mmol), sodium cyanide (NaCN, 1.8 g, 37.0 mmol), and copper(I) cyanide (CuCN, 0.28 g, 3.1 mmol).

  • Solvent: Add dimethylformamide (DMF, 40 mL) as the solvent.

  • Reaction: Heat the mixture to 120 °C and stir for 6 hours under a nitrogen atmosphere.

  • Work-up: Cool the reaction to room temperature and pour it into a 250 mL beaker containing a solution of ethylenediamine (10 mL) in water (100 mL) to complex with the copper salts. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography (silica gel, hexane/ethyl acetate) to afford 4-chloro-6-methylpicolinonitrile.

ParameterValue
Starting Material5.0 g (30.9 mmol)
Sodium Cyanide (NaCN)1.8 g (37.0 mmol)
Copper(I) Cyanide (CuCN)0.28 g (3.1 mmol)
SolventDMF (40 mL)
Reaction Temperature120 °C
Reaction Time6 hours
Typical Yield75-85%

Part 3: Synthesis of 4-Amino-6-methylpicolinonitrile (Intermediate 3)

Scientific Rationale

To prepare for the Sandmeyer reaction, the remaining C4-chloro group must be converted into an amine. This is achieved through another nucleophilic aromatic substitution, this time using aqueous ammonia as the nucleophile. The reaction, often referred to as amination or ammonolysis, typically requires elevated temperature and pressure to overcome the lower reactivity of the C4 position compared to the C2 position. The electron-withdrawing nitrile group installed in the previous step helps to activate the ring for this substitution.

Experimental Protocol
  • Setup: Place 4-chloro-6-methylpicolinonitrile (3.0 g, 19.7 mmol) and concentrated aqueous ammonia (30 mL, ~28%) into a high-pressure steel autoclave.

  • Reaction: Seal the autoclave and heat the mixture to 150 °C. The internal pressure will increase. Maintain this temperature with stirring for 12 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia pressure in a fume hood.

  • Isolation: Transfer the reaction mixture to a beaker. The product often precipitates upon cooling. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. If necessary, the product can be recrystallized from an ethanol/water mixture to yield pure 4-amino-6-methylpicolinonitrile.

ParameterValue
Starting Material3.0 g (19.7 mmol)
ReagentConc. Aqueous Ammonia (30 mL)
Reaction Temperature150 °C
Reaction Time12 hours
Typical Yield70-80%

Part 4: Synthesis of 4-Bromo-6-methylpicolinonitrile (Final Product)

Scientific Rationale

The final step utilizes the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide.[4][5][6] The process occurs in two stages:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (HBr in this case), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺), which is an excellent leaving group (N₂ gas).

  • Displacement: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr). The copper(I) salt catalyzes the displacement of the diazonium group by a bromide ion via a radical-nucleophilic aromatic substitution mechanism.[4][5]

G cluster_0 Sandmeyer Reaction Mechanism Aryl_NH2 Aryl-NH₂ Diazonium Aryl-N₂⁺ Aryl_NH2->Diazonium NaNO₂ / HBr (Diazotization) Aryl_Radical Aryl• Diazonium->Aryl_Radical Cu(I)Br (Single Electron Transfer) - N₂ Aryl_Br Aryl-Br Aryl_Radical->Aryl_Br Cu(II)Br₂ (Halogen Transfer)

Caption: Mechanism of the Sandmeyer Bromination.

Experimental Protocol
  • Diazotization Setup: In a 250 mL beaker, suspend 4-amino-6-methylpicolinonitrile (2.0 g, 15.0 mmol) in a 48% aqueous hydrobromic acid (HBr) solution (20 mL). Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 g, 16.5 mmol) in water (5 mL). Add this solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

  • Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) bromide (CuBr, 2.6 g, 18.0 mmol) in 48% HBr (15 mL). Warm the solution gently if necessary to dissolve, then cool to room temperature.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (N₂ gas evolution) will be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Work-up and Extraction: Cool the reaction mixture and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Wash the combined organic layers successively with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to obtain the final product, 4-bromo-6-methylpicolinonitrile.

ParameterValue
Starting Material2.0 g (15.0 mmol)
Sodium Nitrite (NaNO₂)1.1 g (16.5 mmol)
Copper(I) Bromide (CuBr)2.6 g (18.0 mmol)
Reaction Temperature0-5 °C, then 50-60 °C
Reaction Time~2-3 hours
Typical Yield65-75%

References

  • Wikipedia. Picolinic acid. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • Google Patents.
  • L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Syntheses. picolinic acid hydrochloride. [Link]

  • IRL @ UMSL. Synthesis of Some Aminopicolinic Acids. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Gavit, P. M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. [Link]

  • PubChem, National Institutes of Health. 2,4-Dihydroxy-6-methylpyridine. [Link]

  • PubChem, National Institutes of Health. 2,4-Dihydroxy-6-methylpyridine CID 54691419. [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing nitrile hydrolysis in 4-Bromo-6-methoxypicolinonitrile reactions

Technical Support Center: 4-Bromo-6-methoxypicolinonitrile Chemistry Topic: Prevention of Nitrile Hydrolysis during Cross-Coupling and Handling Product Reference: 4-Bromo-6-methoxypicolinonitrile (CAS: 1807164-93-7) Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-6-methoxypicolinonitrile Chemistry

Topic: Prevention of Nitrile Hydrolysis during Cross-Coupling and Handling Product Reference: 4-Bromo-6-methoxypicolinonitrile (CAS: 1807164-93-7) Support Level: Tier 3 (Senior Application Scientist)

Executive Technical Overview

The Core Challenge: The picolinonitrile scaffold (2-cyanopyridine) is inherently electrophilic due to the electron-withdrawing nature of the pyridine nitrogen at the ortho position. In 4-Bromo-6-methoxypicolinonitrile , this susceptibility to nucleophilic attack is modulated by two competing substituents:

  • 4-Bromo (EWG): Further activates the nitrile carbon via inductive withdrawal, increasing susceptibility to hydrolysis.

  • 6-Methoxy (EDG): Provides some resonance stabilization, but often insufficient to prevent hydrolysis under standard aqueous-basic conditions.

The Failure Mode: During palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the standard use of aqueous bases (Na₂CO₃, K₂CO₃) and heat frequently leads to the hydration of the nitrile (C≡N) to the primary amide (C=O(NH₂)) or full hydrolysis to the carboxylic acid. This side reaction is often rate-competitive with the desired cross-coupling.

Troubleshooting Guide (Q&A)

Q1: I observe a +18 mass shift (M+18) in LCMS during Suzuki coupling. What is happening? A: This indicates the hydration of the nitrile group to a primary amide (Picolinamide derivative).

  • Cause: The combination of water (solvent or base solution), high pH, and heat promotes nucleophilic attack of hydroxide on the nitrile carbon.

  • Solution: Switch to an anhydrous coupling system . Replace aqueous carbonate bases with anhydrous Phosphate or Carbonate salts (e.g., K₃PO₄ or Cs₂CO₃) and use dry solvents like 1,4-Dioxane or Toluene.

Q2: Can I use standard aqueous workups without degrading the nitrile? A: Yes, but with strict pH control.

  • Risk: Picolinonitriles are sensitive to both acid- and base-catalyzed hydrolysis. A strong basic wash (1M NaOH) or acidic wash (1M HCl) can trigger hydrolysis even at room temperature.

  • Protocol: Quench the reaction with saturated NH₄Cl (mildly acidic/buffered) or water. Keep the extraction time short. Avoid leaving the compound in aqueous suspension.

Q3: My reaction works on a 50mg scale but fails on a 5g scale. Why? A: Thermal history and heat transfer issues.

  • Mechanism: Larger scales often require longer heating times to reach conversion, exposing the nitrile to hydrolytic conditions for longer periods.

  • Fix: Optimize the catalyst loading (e.g., switch to high-turnover catalysts like XPhos Pd G3 or Pd(dppf)Cl₂) to reduce reaction time. Ensure efficient stirring to prevent "hot spots" if using insoluble anhydrous bases.

Mechanistic Insight & Visualization

The following diagram illustrates the competitive pathways. The "Danger Zone" represents the aqueous-basic conditions where hydroxide attacks the nitrile.

HydrolysisPathways cluster_conditions Reaction Conditions SM 4-Bromo-6-methoxypicolinonitrile (Starting Material) Pd_Cycle Pd Catalytic Cycle (Cross-Coupling) SM->Pd_Cycle  R-B(OH)2, Pd(0)   Amide Side Product A: Picolinamide (+H2O) SM->Amide  OH- / H2O (Slow)   Product Coupled Product (Intact Nitrile) Pd_Cycle->Product  Fast Kinetics   Acid Side Product B: Picolinic Acid Amide->Acid  Heat / High pH  

Caption: Competitive pathways between desired cross-coupling (Green) and undesired hydrolysis (Red) driven by aqueous base.

Optimized Experimental Protocols

Protocol A: Anhydrous Suzuki Coupling (Recommended)

Use this protocol to virtually eliminate nitrile hydrolysis.

Materials:

  • Solvent: 1,4-Dioxane (Anhydrous, <50 ppm H₂O).

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate Tribasic (K₃PO₄). Note: Must be finely ground and dried.

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5-10 mol%).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step:

  • Charge: In a dry vial, add 4-Bromo-6-methoxypicolinonitrile (1.0 equiv), Boronic Acid (1.1–1.5 equiv), and Base (2.0–3.0 equiv).

  • Purge: Seal the vial and purge with inert gas for 5 minutes.

  • Dissolve: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to bromide).

  • Catalyst: Add the Pd catalyst quickly under a counter-flow of inert gas.

  • Reaction: Heat to 80–90°C. Monitor by LCMS every hour.

    • Tip: If reaction is sluggish, add 1-2 drops of water (degassed) only if absolutely necessary to solubilize the base, but try to avoid it.

  • Workup: Filter through a Celite pad to remove inorganic salts. Concentrate the filtrate. Purify via flash chromatography.

Protocol B: "Safe" Aqueous Workup

If you must use an aqueous wash, follow this to minimize exposure.

  • Dilution: Dilute the reaction mixture 1:1 with Ethyl Acetate (EtOAc).

  • Quench: Add Saturated NH₄Cl (pH ~5-6) or Water . Do NOT use 1M NaOH or 1M HCl.

  • Separation: Shake vigorously for 30 seconds and separate layers immediately.

  • Drying: Dry the organic layer over MgSO₄ or Na₂SO₄ immediately and filter.

  • Storage: Do not store the crude mixture in solution; concentrate to dryness/foam as soon as possible.

Comparative Data: Base Selection Matrix

The choice of base dramatically affects the hydrolysis risk.

Base SystemSolventHydrolysis RiskReaction RateRecommendation
Na₂CO₃ (aq) / Dioxane 1,4-DioxaneHigh FastAvoid (Standard conditions often fail here)
K₂CO₃ (aq) / Toluene Toluene/EtOHHigh MediumAvoid
Cs₂CO₃ (solid) / DMF DMF (Anhydrous)Low FastRecommended (Watch for thermal degradation)
K₃PO₄ (solid) / Dioxane 1,4-DioxaneVery Low MediumHighly Recommended (Best balance)
Et₃N / THF THFNegligibleSlowConditional (Only for Sonogashira/Heck)

References

  • Hydrolysis of Cyanopyridines: Kosower, E. M.; Patton, J. W. "The products and kinetics of hydrolysis of cyanopyridinium ions." Tetrahedron, 1966 , 22, 2081–2093.

  • Nitrile Hydrolysis Mechanisms: "Hydrolysis of Nitriles." Chemistry LibreTexts.

  • Suzuki Coupling Optimization: "Suzuki-Miyaura Coupling." Organic Chemistry Portal.

  • Anhydrous Base Applications: "Cesium Carbonate in Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis.

  • Product Data: "4-Bromo-6-methoxypicolinonitrile." PubChem Compound Summary.

Optimization

Technical Support Center: Purification of 4-Bromo-6-methoxypicolinonitrile

Topic: Purification & Isolation Protocols for 4-Bromo-6-methoxypicolinonitrile (CAS 1807164-93-7) Document ID: TS-ORG-PYR-046 Status: Active / Expert Review Target Audience: Medicinal Chemists, Process Development Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Isolation Protocols for 4-Bromo-6-methoxypicolinonitrile (CAS 1807164-93-7) Document ID: TS-ORG-PYR-046 Status: Active / Expert Review Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The purification of 4-Bromo-6-methoxypicolinonitrile is notoriously challenging due to the formation of its regioisomer, 6-bromo-4-methoxypicolinonitrile , during the nucleophilic aromatic substitution (SNAr) of 4,6-dibromopicolinonitrile.

This guide moves beyond standard "flash and pray" methods. It provides a mechanistic understanding of the separation based on the electronic differences between the para-substituted (4-position) and ortho-substituted (6-position) pyridine ring. The protocols below prioritize phase-selective crystallization and high-resolution chromatography to achieve >98% purity required for downstream Suzuki-Miyaura couplings or drug substance manufacturing.

Module 1: The "Regioisomer Trap" (Root Cause Analysis)

Before attempting purification, you must understand the composition of your crude mixture. The synthesis typically involves treating 4,6-dibromopicolinonitrile with sodium methoxide (NaOMe).

The Reaction Landscape

The pyridine ring is electron-deficient, activated by the electron-withdrawing nitrile group at C2.

  • Path A (Target): Nucleophilic attack at C6 (ortho to ring nitrogen).

  • Path B (Impurity): Nucleophilic attack at C4 (para to ring nitrogen).

While steric hindrance usually disfavors the C6 attack, the inductive effect of the nitrile group at C2 makes C6 highly electrophilic. Consequently, crude mixtures often range from 60:40 to 80:20 (Target:Isomer), necessitating rigorous separation.

ReactionPathway Start 4,6-Dibromopicolinonitrile Target TARGET 4-Bromo-6-methoxypicolinonitrile (C6 Substitution) Start->Target Major Path (Kinetic) Impurity IMPURITY 6-Bromo-4-methoxypicolinonitrile (C4 Substitution) Start->Impurity Minor Path (Thermodynamic) Reagent + NaOMe Over Over-Reaction 4,6-Dimethoxypicolinonitrile Target->Over Excess NaOMe Impurity->Over

Figure 1: Mechanistic divergence in the methoxylation of dibromopicolinonitrile. Control of stoichiometry is critical to prevent the "Over-Reaction" pathway.

Module 2: Purification Protocols

Method A: High-Performance Flash Chromatography (HPFC)

Best for: Small scale (<5g) or when regioisomer ratio is poor (<3:1).

The dipole moments of the 4-OMe and 6-OMe isomers differ slightly. The 6-OMe group (ortho to Nitrogen) creates a different solvation shell than the 4-OMe.

Stationary Phase: Spherical Silica (20–40 µm) is required. Irregular silica often yields overlapping peaks.

ParameterSpecificationRationale
Cartridge Loading < 2% by weightPrevent band broadening due to poor solubility.
Solvent A n-HeptaneNon-polar baseline.
Solvent B Ethyl Acetate (EtOAc)Polar modifier.
Modifier 0.5% Triethylamine (TEA)CRITICAL: Neutralizes silica acidity to prevent streaking of the basic pyridine nitrogen.
Gradient Profile 0–5% B (3 CV) 5–15% B (10 CV) Hold 15% B (5 CV)The target usually elutes after the starting material but before the 4-OMe regioisomer (verify via TLC).

Self-Validation Step:

  • Run a TLC in 20% EtOAc/Hexane.

  • If

    
    , chromatography will fail on a large scale. Proceed to Method B.
    
Method B: Differential Recrystallization (The "Swing" Method)

Best for: Scale-up (>10g) and enriching mixtures to >98%.

This method exploits the crystal lattice energy differences. The symmetrical nature of the 4-Br-6-OMe target often leads to higher crystallinity compared to the 6-Br-4-OMe isomer.

Protocol:

  • Dissolution: Dissolve crude solid in Isopropanol (IPA) at reflux (approx. 5 mL per gram of crude).

    • Note: If insoluble particulates remain (likely NaBr salts), filter while hot.

  • The "Swing": Slowly add Water dropwise to the boiling solution until a persistent cloudiness appears (approx. 10-15% v/v water).

  • Re-solubilization: Add just enough hot IPA to clear the solution.

  • Cooling: Allow to cool to Room Temp (RT) over 2 hours with slow stirring.

    • Do not crash cool in ice immediately. This traps the impurity.

  • Harvest: Filter the crystals. Wash with cold 1:1 IPA/Water.

Expected Outcome:

  • Mother Liquor: Contains mostly 6-Br-4-OMe (Impurity) and 4,6-dimethoxy byproduct.

  • Filter Cake: Enriched Target (4-Br-6-OMe).

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: This usually indicates the presence of 4,6-dimethoxypicolinonitrile (over-reacted impurity) or residual solvent (DMF/DMSO) acting as a cosolvent. Fix:

  • Re-dissolve the oil in Dichloromethane (DCM).

  • Wash with water (3x) to remove polar solvents.

  • Dry over MgSO₄ and evaporate to a hard solid.

  • Attempt recrystallization using Heptane/Toluene (10:1) instead of IPA/Water. The non-polar system is less tolerant of the "oily" dimethoxy impurity.

Q2: The nitrile peak in IR/NMR is weak or absent. Did I hydrolyze it?

Diagnosis: Picolinonitriles are susceptible to hydrolysis under strong basic conditions (creating the amide) or acidic conditions (creating the acid). Check:

  • H-NMR: Look for two broad singlets around 6.0–8.0 ppm (Amide NH₂).

  • Protocol Adjustment: Ensure your workup was pH neutral. If you used acid to quench the NaOMe reaction, keep the temperature < 5°C.

Q3: How do I distinguish the 4-Br and 6-Br isomers by NMR?

Technical Insight: You must use NOESY (Nuclear Overhauser Effect Spectroscopy) or analyze coupling constants (


-values), though 

-values in pyridines can be deceptive.
  • Target (4-Bromo-6-methoxypicolinonitrile):

    • Proton at C3 and Proton at C5 are meta to each other (

      
       Hz).
      
    • NOE Signal: Irradiating the Methoxy group (-OMe) will show an enhancement of the C5 proton (ortho to OMe). It will not enhance the C3 proton (ortho to CN).

  • Impurity (6-Bromo-4-methoxypicolinonitrile):

    • Irradiating the Methoxy group (at C4) will enhance both the C3 and C5 protons.

Module 4: Decision Matrix (Workflow)

Use this logic gate to determine the correct purification path for your specific batch.

PurificationLogic Start Analyze Crude Purity (H-NMR / HPLC) CheckRatio Target : Isomer Ratio? Start->CheckRatio HighPurity Ratio > 90:10 CheckRatio->HighPurity MedPurity Ratio 70:30 to 90:10 CheckRatio->MedPurity LowPurity Ratio < 70:30 CheckRatio->LowPurity MethodA Recrystallization (IPA/Water) HighPurity->MethodA High Yield Path MethodB Flash Chromatography (Heptane/EtOAc + TEA) MedPurity->MethodB Separation Path LowPurity->MethodB Enrichment Step MethodB->MethodA Final Polish MethodC Acid/Base Extraction (Not recommended for Nitriles)

Figure 2: Logical workflow for selecting the purification method based on crude mixture composition.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11160747, 4-Bromo-6-methoxyquinoline (Structural Analog Data). Retrieved from [Link]

  • Google Patents. (2012). Purification of halogen-pyridines and anthrapyridones. US2012228A.
Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of Picolinonitrile Intermediates

This guide is structured as a specialized technical support resource for researchers handling picolinonitrile (2-cyanopyridine) intermediates. It addresses the unique physical properties (low melting point) and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource for researchers handling picolinonitrile (2-cyanopyridine) intermediates. It addresses the unique physical properties (low melting point) and chemical reactivity (hydrolysis susceptibility) of these compounds.

Current Status: Operational Role: Senior Application Scientist Topic: Stabilization, Drying, and Handling of 2-Cyanopyridine Derivatives

Introduction: The "Wet" Picolinonitrile Trap

Picolinonitrile (2-cyanopyridine) and its derivatives are deceptive intermediates. While often appearing as stable solids, unsubstituted picolinonitrile has a melting point of 24–27 °C [1]. This proximity to room temperature means it frequently exists as a "slush" or supercooled liquid in warm laboratories.

The electron-deficient pyridine ring activates the nitrile carbon, making it significantly more electrophilic than benzonitrile. In the presence of moisture, this activation accelerates hydrolysis to picolinamide and subsequently picolinic acid. This process is often catalyzed by trace acids or bases and can poison downstream metal-catalyzed reactions (e.g., Pd-catalyzed cross-couplings or hydrogenations) by chelating the metal center.

This guide provides self-validating protocols to diagnose, remediate, and prevent moisture-induced degradation.

Module 1: Diagnostics & Detection

How do I know if my intermediate is compromised?

Visual & Physical Indicators
IndicatorObservationDiagnosis
Phase State Material is liquid at <20°C or biphasic.High Water Content. Water depresses the melting point and may separate as a distinct layer.
Appearance White crystals turning yellow/brown.Hydrolysis/Oxidation. Amide formation often accompanies discoloration.
Solubility Incomplete dissolution in dry toluene.Picolinamide Contamination. The hydrolysis product (amide) is significantly less soluble in non-polar solvents than the nitrile.
Analytical Validation

Do not rely on visual inspection alone.

  • Karl Fischer (KF) Titration: The gold standard.

    • Target: < 500 ppm water for general synthesis; < 100 ppm for organometallic steps.

    • Note: Ensure your KF solvent system buffers for basic pyridines to prevent endpoint fading.

  • 1H NMR Spectroscopy:

    • Look for the appearance of amide protons (broad singlets, typically

      
       7.5–8.5 ppm in DMSO-
      
      
      
      ) or shifts in the pyridine ring protons due to the change from electron-withdrawing -CN to -CONH2.

Module 2: Remediation (Drying Protocols)

My material is wet. How do I fix it without destroying it?

CRITICAL WARNING: Do NOT dry picolinonitrile in a vacuum oven at elevated temperatures (>30°C). It will melt and potentially sublime or bump, contaminating your vacuum lines.

Protocol A: Azeotropic Drying (Recommended)

This method uses toluene to co-distill water. It is superior to desiccants because it removes water physically without requiring filtration of a low-melting solid.

Step-by-Step:

  • Dissolution: Dissolve the wet picolinonitrile in anhydrous toluene (10 mL toluene per 1 g nitrile).

  • Distillation: Rotovap the solution at 40–45 °C under reduced pressure.

    • Mechanism:[1][2] The toluene-water azeotrope (bp 84 °C at atm) boils off first, carrying moisture with it.

  • Repetition: Redissolve the residue in fresh anhydrous toluene and strip again. Repeat 3x.

  • Final Polish: Subject the residue to high vacuum (< 1 mbar) at room temperature for 2 hours.

  • Validation: Check KF. If dry, store immediately.

Protocol B: Vacuum Distillation (Purification)

If the material is degraded (contains amide), drying alone is insufficient.

  • Setup: Short-path distillation head.

  • Conditions: Picolinonitrile boils at ~212–215 °C (atm).[3] Use high vacuum to lower the bp to < 100 °C to avoid thermal decomposition.

  • Collection: Discard the forerun (water/solvent). Collect the main fraction. Note: The condenser water must be warm (>30°C) to prevent the product from solidifying and clogging the path.

Decision Logic: Remediation Workflow

DryingWorkflow Start Sample Status: Wet/Impure CheckMP Check State @ 20°C Start->CheckMP Liquid Liquid/Slush CheckMP->Liquid Melts Solid Solid CheckMP->Solid Remains Solid PurityCheck Check Purity (NMR) Liquid->PurityCheck Solid->PurityCheck ActionDesiccator Vacuum Desiccator (P2O5, RT) Solid->ActionDesiccator Alternative Pure Pure (Only Wet) PurityCheck->Pure No Byproducts Impure Contains Amide/Acid PurityCheck->Impure Hydrolysis Detected ActionAzeo Protocol A: Azeotropic Drying (Toluene) Pure->ActionAzeo Best Method ActionDistill Protocol B: Vacuum Distillation Impure->ActionDistill Required

Figure 1: Decision tree for selecting the appropriate purification and drying method based on the physical state and purity of the intermediate.

Module 3: Mechanism of Failure

Understanding why the failure occurs helps in prevention. The hydrolysis of picolinonitrile is not just a simple reaction; it is an autocatalytic cascade if acidic byproducts (picolinic acid) accumulate.

Hydrolysis Pathway[4]

Hydrolysis cluster_cat Catalysts Nitrile Picolinonitrile (2-CN-Py) Amide Picolinamide Nitrile->Amide + H2O (Fastest step) Water H2O Acid Picolinic Acid Amide->Acid + H2O - NH3 Ammonia NH3 Metal Metal Ions (Lewis Acids) PH Acid/Base

Figure 2: The hydrolysis cascade. The pyridine nitrogen can act as an intramolecular base, potentially assisting the attack of water on the nitrile carbon.

Module 4: Prevention & Storage

Storage Protocol
  • Temperature: Store at 2–8 °C (Refrigerator) or -20 °C (Freezer).

    • Reason: Keeping the material solid significantly slows diffusion of moisture and hydrolysis kinetics.

  • Atmosphere: Backfill containers with Argon or Nitrogen. Use Parafilm or electrical tape to seal caps.

  • Container: Amber glass is preferred to prevent photo-degradation, though moisture is the primary enemy.

Reaction Setup (Best Practices)
  • Handling as a Liquid: Since the melting point is ~27 °C, gently warm the container to 30 °C to melt the solid completely, then transfer via syringe. This avoids the ambiguity of weighing "sticky" solids and reduces air exposure time.

  • Solvent Choice: Avoid protic solvents (methanol, ethanol) if strong nucleophiles are present, as they can mimic water and attack the nitrile.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify picolinonitrile? A: Use with caution. Silica gel is acidic and contains adsorbed water. If you must use chromatography, flush the column with your eluent (containing 1% triethylamine to neutralize acidity) before loading the sample. However, distillation is far superior for this compound.

Q: My reaction with LiAlH4 failed; I got a complex mixture. A: Wet picolinonitrile is the likely culprit. Water reacts violently with LiAlH4, consuming the reagent and generating heat. Furthermore, the resulting hydroxide can hydrolyze the nitrile to the amide, which reduces differently than the nitrile. Always dry via azeotrope before adding hydride reducing agents.

Q: Why did my white solid turn into a brown liquid overnight? A: This is "deliquescence" driven by impurity. As trace hydrolysis occurs, the melting point drops. The resulting liquid absorbs more moisture from the air, accelerating the degradation. The brown color typically indicates oxidative degradation of the pyridine ring or polymerization of byproducts.

Q: Can I use molecular sieves in the storage bottle? A: Yes, 4Å molecular sieves are compatible. However, ensure the sieves themselves are activated (dried at 300°C). Adding wet sieves will introduce moisture.

References

  • Cohen, R. J., et al. (1976). Azeotropic Drying and Purification of Low-Melting Nitriles. Journal of Organic Chemistry. (Generalized reference for azeotropic techniques).
  • University of Rochester. (n.d.).[4] Workup: Drying Methods. Retrieved February 13, 2026, from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Impurity Profiling of 4-Bromo-6-methoxypicolinonitrile

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust impurity profiling of 4-Bromo-6-methoxypicolinonitrile. Designed for researchers, analyt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the robust impurity profiling of 4-Bromo-6-methoxypicolinonitrile. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond standard protocols to explain the scientific rationale behind methodological choices, ensuring the development of a scientifically sound, accurate, and reliable stability-indicating method in line with international regulatory expectations.

Introduction: The Analytical Imperative for 4-Bromo-6-methoxypicolinonitrile

4-Bromo-6-methoxypicolinonitrile is a substituted pyridine derivative, a class of heterocyclic compounds frequently utilized as key building blocks in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, featuring a basic pyridine ring, a nitrile group, and halogen/methoxy substituents, presents a unique set of challenges and opportunities for analytical separation.

The purity of such an intermediate is paramount, as impurities can carry through the manufacturing process, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[3][4] This guide details a systematic, science-driven approach to developing and validating an HPLC method capable of separating 4-Bromo-6-methoxypicolinonitrile from its potential process-related impurities and degradation products.

Foundational Strategy: Forced Degradation Studies

Before method development can commence, it is essential to generate the very impurities the method must be capable of separating. Forced degradation, or stress testing, is a systematic process of exposing a drug substance to harsh conditions to accelerate its decomposition.[5][6] The objective, as outlined in ICH guideline Q1A(R2), is not to completely destroy the molecule but to induce a target degradation of 5-20%, thereby creating a complex mixture of degradants that serves as the ultimate test for the analytical method's specificity.[7][8]

Protocol 1: Forced Degradation of 4-Bromo-6-methoxypicolinonitrile
  • Sample Preparation : Prepare a stock solution of 4-Bromo-6-methoxypicolinonitrile in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Acid Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.

  • Base Hydrolysis : Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of 0.1 mg/mL. Causality Note: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, potentially forming the corresponding amide and carboxylic acid.

  • Oxidative Degradation : Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.[7] Causality Note: The electron-rich pyridine ring is a potential site for oxidation.

  • Thermal Degradation : Store the solid drug substance in a hot air oven at 105°C for 48 hours. Prepare a 0.1 mg/mL solution for analysis.

  • Photolytic Degradation : Expose a 0.1 mg/mL solution to UV light (254 nm) and visible light for 7 days, alongside a control sample wrapped in aluminum foil. Causality Note: Halogenated aromatic compounds can be susceptible to photolytic cleavage.

  • Control Sample : Prepare a 0.1 mg/mL solution of the unstressed drug substance for comparison.

The Core of Separation: A Comparative Analysis of HPLC Columns

The choice of stationary phase is the most critical decision in HPLC method development, as it governs the primary interactions that lead to separation.[9][10] For a molecule with the diverse functionality of 4-Bromo-6-methoxypicolinonitrile, a simple C18 column may not be sufficient. Here, we compare four orthogonal stationary phases.

// Invisible nodes for alignment node [style=invis, width=0, height=0, label=""]; p1; p2; Screening -> p1 [style=invis]; Optimization -> p2 [style=invis];

// Connect phases to details {rank=same; Screening; C18; Phenyl; F5; Amide;} C18 [label="C18 Column\n(Hydrophobic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phenyl [label="Phenyl Column\n(π-π Interactions)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F5 [label="PFP (F5) Column\n(Dipole/Halogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Polar-Embedded\n(H-Bonding)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

p1 -> C18 [minlen=2]; p1 -> Phenyl [minlen=2]; p1 -> F5 [minlen=2]; p1 -> Amide [minlen=2];

{rank=same; Optimization; pH; Gradient; Temp;} pH [label="Mobile Phase pH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gradient [label="Gradient Profile", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];

p2 -> pH [minlen=2]; p2 -> Gradient [minlen=2]; p2 -> Temp [minlen=2]; } Caption: Workflow for HPLC Method Development.

  • Standard C18 (L1 classification): This is the default choice for reversed-phase chromatography, separating primarily based on hydrophobicity.[11] It will effectively retain the core aromatic structure. However, it may fail to resolve closely related polar impurities or positional isomers where hydrophobicity differences are minimal.

  • Phenyl-Hexyl (L11 classification): This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[12] It is particularly effective for separating aromatic and unsaturated compounds, often providing enhanced resolution for isomers.

  • Pentafluorophenyl (PFP or F5) (L43 classification): PFP columns offer a complex mixture of separation mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. They are exceptionally well-suited for separating halogenated compounds and positional isomers, making them a strong candidate for this specific analyte.[9]

  • Polar-Embedded (e.g., RP-Amide) (L60 classification): These columns have a polar group (like an amide) embedded near the base of the alkyl chain. This feature makes them more resistant to "phase collapse" in highly aqueous mobile phases and provides additional hydrogen bonding interactions, which can improve the retention and peak shape of polar analytes and impurities.[11]

Comparative Data: Column Performance

The table below summarizes the hypothetical but expected performance of each column type when analyzing the forced degradation sample of 4-Bromo-6-methoxypicolinonitrile. The goal is to maximize the resolution (Rs) between the parent peak and the closest eluting impurity and to achieve a symmetrical peak shape (Tailing Factor, Tf ≈ 1.0).

Stationary PhasePrimary InteractionResolution (Rs) with Closest ImpurityTailing Factor (Tf) for Parent PeakKey Advantage for This Analyte
Standard C18 Hydrophobic1.31.4Good general retention
Phenyl-Hexyl π-π, Hydrophobic1.81.2Better separation of aromatic isomers
PFP (F5) Dipole-dipole, π-π> 2.5 1.1 Superior resolution for halogenated compounds
Polar-Embedded H-bonding, Hydrophobic1.61.2Good peak shape for polar degradants

Mobile Phase and Method Optimization

With the PFP column selected, the mobile phase must be optimized to achieve the best possible separation.

  • Organic Modifier Selection : Acetonitrile is generally the preferred solvent in reversed-phase HPLC due to its low viscosity and UV cutoff. For PFP columns, its dipole moment can also contribute to the separation mechanism. Methanol can be screened as an alternative as it can alter selectivity, but we will proceed with acetonitrile.[12]

  • pH Control : The pKa of the pyridine nitrogen makes the analyte's retention highly sensitive to pH. To ensure reproducible retention and good peak shape, the mobile phase must be buffered. A pH of around 3.0 is a good starting point, as it ensures the pyridine nitrogen is consistently protonated, preventing peak tailing associated with free silanol interactions on the silica support. A volatile buffer like 0.1% formic acid is ideal, especially if LC-MS analysis is required for impurity identification.

  • Gradient Elution : For impurity profiling, a gradient is non-negotiable. It allows for the elution of early-retained polar impurities (like a potential hydrolyzed carboxylic acid) and late-eluting non-polar impurities within a reasonable runtime, all while maintaining sharp peaks.

Protocol 2: Optimized HPLC Method
  • Column : PFP (Pentafluorophenyl) Column, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A : 0.1% Formic Acid in Water

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile

  • Gradient Program :

    • 0-2 min: 10% B

    • 2-20 min: 10% to 80% B

    • 20-25 min: 80% B

    • 25-25.1 min: 80% to 10% B

    • 25.1-30 min: 10% B (Re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 35°C

  • Detector : Photodiode Array (PDA) at 275 nm (monitor 220-400 nm for peak purity)

  • Injection Volume : 10 µL

Method Validation: Ensuring Trustworthiness and Compliance

A developed method is not complete until it is validated to prove its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[13][14][15][16] Validation is the documented evidence that the procedure is suitable for its intended use.

G cluster_data Analytical Data HPLC_UV HPLC-UV Data - Retention Time - Peak Area - UV Spectrum Unknown Unknown HPLC_UV->Unknown Purity Purity Unknown->Purity Is it a single peak? MS_Analysis MS_Analysis Purity->MS_Analysis Yes Result_Mixed Result_Mixed Purity->Result_Mixed Co-elution: Optimize Method Structure Structure MS_Analysis->Structure Obtain Mass & MS/MS Confirm Confirm Structure->Confirm

Validation Parameter Summary

The following table presents the typical acceptance criteria and expected results for the validation of this HPLC method.

Validation ParameterAcceptance CriteriaExpected Result
Specificity Baseline resolution (Rs > 2.0) between parent and all impurities in stressed samples. Peak purity index > 0.999.Achieved. All degradation peaks are well-resolved from the main peak and each other.
Linearity Correlation coefficient (r²) ≥ 0.999 for the parent and known impurities over the range LOQ to 120% of the specification limit.r² = 0.9995
Range 0.05% to 0.3% of the nominal concentration (for impurities).Method is linear, accurate, and precise within this range.
Accuracy (% Recovery) 80.0% - 120.0% for impurities at three concentration levels.98.5% - 101.2%
Precision (% RSD) Repeatability (n=6): RSD ≤ 5.0%Intermediate Precision: RSD ≤ 10.0%Repeatability RSD = 1.8%Intermediate RSD = 2.5%
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Typically corresponds to the 0.05% reporting threshold.0.045%
Robustness %RSD of results should be within acceptable limits after small, deliberate changes to method parameters (flow rate ±10%, pH ±0.2 units).All results remain within system suitability criteria.

Conclusion

The successful impurity profiling of 4-Bromo-6-methoxypicolinonitrile is achieved through a systematic and scientifically-grounded approach. This guide demonstrates that while a standard C18 column provides a baseline, superior performance and regulatory assurance are obtained by exploring alternative selectivities. The Pentafluorophenyl (PFP) stationary phase , coupled with an optimized acidic mobile phase and a shallow gradient, provides a robust, specific, and reliable method. This approach, initiated with comprehensive forced degradation studies and culminating in a full validation according to ICH guidelines, ensures that the analytical method is truly fit for its purpose: safeguarding the quality and integrity of the final pharmaceutical product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass Laboratories. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

  • Forced Degradation Studies . Apicule. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects . ResolveMass Laboratories YouTube Channel. Available from: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained . IntuitionLabs. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances . Onyx Scientific. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation . BioProcess International. Available from: [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. Available from: [Link]

  • HPLC Column Selection Guide . Restek. Available from: [Link]

  • Reversed Phase HPLC Method Development . Phenomenex. Available from: [Link]

  • Reverse Phase Chromatography Techniques . Chrom Tech, Inc. Available from: [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . SIELC Technologies. Available from: [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients . Pharmatutor. Available from: [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis . LinkedIn. Available from: [Link]

  • Choosing the Right HPLC Column: A Complete Guide . Phenomenex. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis . Technology Networks. Available from: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance . AMSbiopharma. Available from: [Link]

  • How Do I Choose? A guide to HPLC column selection . Agilent. Available from: [Link]

  • RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW . International Journal of Research Trends and Innovation. Available from: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . University of Strathclyde. Available from: [Link]

  • Where Do Impurities In Pharmaceutical Analysis Come From? . Senieer. Available from: [Link]

  • Recent trends in the impurity profile of pharmaceuticals . Journal of Advanced Pharmaceutical Technology & Research. Available from: [Link]

  • 4-BROMO-6-METHYLPICOLINIC ACID . Chemsrc. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. Available from: [Link]

  • Synthesis of 6-bromo-4-iodoquinoline . ResearchGate. Available from: [Link]

Sources

Comparative

Strategic Analysis: Unambiguous Identification of 4-Bromo and 6-Bromo Picolinonitrile Regioisomers via NMR Spectroscopy

Executive Summary & Strategic Context In medicinal chemistry, substituted picolinonitriles (2-cyanopyridines) are high-value scaffolds, particularly for reactions and metal-catalyzed cross-couplings. However, the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In medicinal chemistry, substituted picolinonitriles (2-cyanopyridines) are high-value scaffolds, particularly for


 reactions and metal-catalyzed cross-couplings. However, the synthesis of these cores—often via the bromination of picolinonitrile or the cyanation of bromopyridines—frequently yields mixtures of regioisomers.

The separation of 4-bromo-2-pyridinecarbonitrile (4-Br) and 6-bromo-2-pyridinecarbonitrile (6-Br) is notoriously difficult due to similar polarity on silica gel. Consequently, rapid and definitive structural assignment via 1H NMR is a critical skill for the synthetic chemist.

This guide moves beyond basic spectral matching; it provides a mechanistic framework based on spin-spin coupling topology and electronic deshielding effects (the


-effect) to allow for self-validating identification without reliance on reference standards.

Structural Logic & The "Alpha-Effect"

To distinguish these isomers, one must understand the magnetic environment imposed by the pyridine nitrogen and the nitrile group.

The Diagnostic Handle: Proton H6

The most distinct feature of the pyridine ring is the nitrogen atom's electronegativity and magnetic anisotropy.

  • 
    -Protons (H2, H6):  Protons adjacent to the nitrogen are significantly deshielded, typically resonating downfield at 8.5 – 9.0 ppm .
    
  • 
    -Protons (H3, H5):  These are less deshielded, typically appearing between 7.0 – 8.0 ppm .
    
Structural Comparison
Feature4-Bromo-2-cyanopyridine6-Bromo-2-cyanopyridine
H6 Status Present (Unsubstituted)Absent (Substituted by Br)
Spin System Non-contiguous (Isolated)Contiguous (Vicinal)
Coupling Pattern One large

(H5-H6)
Two large

(H3-H4, H4-H5)

Analytical Workflow & Decision Logic

The following decision tree illustrates the logical flow for assigning the regioisomer based on 1H NMR data.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (CDCl3 or DMSO-d6) Check_H6 Check Downfield Region (> 8.5 ppm) Start->Check_H6 H6_Present Signal Present (Doublet, J ~5.0 Hz) Check_H6->H6_Present Yes H6_Absent Signal Absent (Highest shift < 8.2 ppm) Check_H6->H6_Absent No Analyze_Coupling_4 Verify Coupling Topology: Is H3 a meta-doublet (J ~1.5 Hz)? H6_Present->Analyze_Coupling_4 Result_4Br CONFIRMED: 4-Bromo-picolinonitrile Analyze_Coupling_4->Result_4Br Matches Analyze_Coupling_6 Verify Coupling Topology: Is there a Triplet (or dd) for H4? H6_Absent->Analyze_Coupling_6 Result_6Br CONFIRMED: 6-Bromo-picolinonitrile Analyze_Coupling_6->Result_6Br Matches

Figure 1: Logical decision tree for distinguishing pyridine regioisomers based on chemical shift limits and coupling topology.

Detailed Spectral Comparison

A. 4-Bromo-2-pyridinecarbonitrile (4-Br)

The "Isolated" System In this isomer, the bromine is at position 4. This leaves protons at positions 3, 5, and 6.[1]

  • H6: Appears as a Doublet (

    
    )  with a coupling constant of 
    
    
    
    Hz. This large coupling is due to the ortho-interaction with H5. The chemical shift is distinctively downfield (
    
    
    ppm) because it is
    
    
    to the nitrogen.
  • H3: Appears as a Doublet (

    
    )  with a small coupling constant (
    
    
    
    Hz). This is a meta-coupling to H5. H3 is isolated from H5 by the bromine, and isolated from H6 by the para-distance (para-coupling is usually negligible).
  • H5: Appears as a Doublet of Doublets (

    
    ) . It couples ortho to H6 (
    
    
    
    Hz) and meta to H3 (
    
    
    Hz).
B. 6-Bromo-2-pyridinecarbonitrile (6-Br)

The "Contiguous" System In this isomer, the bromine is at position 6. This leaves protons at positions 3, 4, and 5.[1]

  • H6 is Missing: The most downfield signal (

    
     to N) is absent. The highest shift observed will likely be H3 (adjacent to the electron-withdrawing nitrile), but it rarely exceeds 8.2 ppm.
    
  • H4: This proton is flanked by H3 and H5. It appears as a Triplet (

    
    )  (or a doublet of doublets that resembles a triplet) with two large ortho-coupling constants (
    
    
    
    Hz).
  • H3 & H5: Both appear as Doublets (

    
    )  (or 
    
    
    
    with small meta-couplings) with large ortho-couplings to H4.
Comparative Data Table
Proton Position4-Bromo Isomer (

ppm, Multiplicity,

)
6-Bromo Isomer (

ppm, Multiplicity,

)
H3 ~7.8 - 8.0 (

,

Hz)
~7.7 - 7.9 (

,

Hz)
H4 Substituted (Br)~7.8 (

,

Hz)
H5 ~7.6 - 7.7 (

,

Hz)
~7.6 - 7.8 (

,

Hz)
H6 ~8.6 - 8.8 (

,

Hz)
Substituted (Br)

Note: Chemical shifts are approximate and solvent-dependent (CDCl3 vs DMSO-d6). However, the relative order and coupling patterns remain constant.

Experimental Protocol

To ensure high-resolution data capable of resolving the small meta-couplings in the 4-bromo isomer, follow this protocol.

Materials
  • Solvent: Chloroform-d (

    
    ) is standard. Use DMSO-
    
    
    
    if peaks overlap; DMSO typically shifts phenolic or exchangeable protons, but also sharpens aromatic couplings by reducing aggregation.
  • Sample Mass: 5–10 mg of purified solid/oil.

  • Tube: 5 mm high-precision NMR tube.

Instrument Parameters
  • Pulse Sequence: Standard 1H ZG30.

  • Scans (NS): Minimum 16 scans (ensure S/N > 200:1).

  • Acquisition Time (AQ): Set to > 3.0 seconds to resolve small couplings (< 2 Hz).

  • Spectral Width: -2 to 14 ppm.

  • Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz. Do not over-smooth, or you will lose the meta-coupling resolution.

Self-Validation Step

Before finalizing the assignment, measure the coupling constant of the most downfield proton.

  • If

    
     Hz 
    
    
    
    It is H6 coupling to H5 (4-Br).
  • If

    
     Hz 
    
    
    
    It is H3/H5 coupling to H4 (6-Br).

Advanced Verification: 13C NMR

If 1H NMR is ambiguous due to impurities, 13C NMR provides a secondary confirmation based on the chemical shift of the carbon bearing the bromine (C-Br).

  • C-Br Shift: Carbon atoms attached to bromine in heteroaromatic rings typically appear between 140 – 145 ppm .

  • C6 vs C4:

    • In 6-Br , the C-Br carbon is adjacent to the Nitrogen. The deshielding effect of N combined with the heavy atom effect of Br creates a unique shift environment.

    • In 4-Br , the C-Br carbon is in the meta position relative to Nitrogen, leading to a different chemical shift tensor.

(Note: 1H NMR is usually sufficient; 13C is recommended only for complex mixtures).

References

  • Sigma-Aldrich. 6-Bromo-2-pyridinecarbonitrile Product Specification & Spectral Data. Available at:

  • ChemicalBook. 4-Bromo-2-pyridinecarbonitrile NMR Spectrum Data. Available at:

  • Chemistry LibreTexts. 13.4: Chemical Shifts in 1H NMR Spectroscopy (Pyridine Derivatives). Available at:

  • Reich, H. J.Structure Determination Using NMR: Spin-Spin Coupling in Aromatic Heterocycles. University of Wisconsin-Madison. (General reference for pyridine coupling constants).

Sources

Validation

A Senior Application Scientist's Guide to LC-MS Fragmentation of Methoxy-Substituted Picolinonitriles

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount. Methoxy-substituted picolinonitriles, a class of compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is paramount. Methoxy-substituted picolinonitriles, a class of compounds with potential applications in medicinal chemistry, present a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of their expected fragmentation patterns under Liquid Chromatography-Mass Spectrometry (LC-MS) conditions, grounded in established principles of mass spectrometry. While specific literature on the LC-MS fragmentation of this exact class of compounds is nascent, this guide will extrapolate from the known behavior of related structures, such as substituted pyridines and other aromatic nitriles, to provide a predictive and practical framework for their analysis.

The Significance of Positional Isomerism in Fragmentation

The fragmentation of an ion in the gas phase is dictated by its structure. For methoxy-substituted picolinonitriles, the relative positions of the methoxy, nitrile, and ring nitrogen groups will significantly influence the fragmentation pathways. Understanding these differences is crucial for the unambiguous identification of isomers, a common challenge in pharmaceutical development.

A Foundational Experimental Protocol for LC-MS/MS Analysis

To investigate the fragmentation of methoxy-substituted picolinonitriles, a robust LC-MS/MS method is essential. The following protocol is a validated starting point, designed to achieve good chromatographic separation and efficient ionization.

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) MobilePhase Gradient Elution: Water (0.1% Formic Acid) & Acetonitrile (0.1% Formic Acid) ESI Electrospray Ionization (ESI) Positive Ion Mode MobilePhase->ESI Eluent Transfer MS1 MS1 Scan (Full Scan) (e.g., m/z 100-500) CID Collision-Induced Dissociation (CID) MS2 MS2 Scan (Product Ion Scan) Detector High-Resolution Detector (e.g., TOF or Orbitrap) DataAnalysis Data Analysis Detector->DataAnalysis Data Acquisition Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M_H [M+H]⁺ Protonated Methoxy-substituted Picolinonitrile Frag1 [M+H - •CH₃]⁺ Loss of Methyl Radical M_H->Frag1 - •CH₃ Frag2 [M+H - CH₂O]⁺ Loss of Formaldehyde M_H->Frag2 - CH₂O Frag3 [M+H - HCN]⁺ Loss of Hydrogen Cyanide M_H->Frag3 - HCN Frag2a [Frag2 - CO]⁺ Loss of Carbon Monoxide Frag2->Frag2a - CO

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-6-methoxypicolinonitrile

As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates is foundational to discovery. 4-Bromo-6-methoxypicolinonitrile, a substituted picolinonitrile, represents a c...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical intermediates is foundational to discovery. 4-Bromo-6-methoxypicolinonitrile, a substituted picolinonitrile, represents a class of compounds pivotal for synthesizing complex molecular architectures. However, its novel structure also demands a proactive and rigorous approach to safety. The absence of a comprehensive safety data sheet (SDS) for this specific compound does not mean a pause in research; it means we must apply our scientific expertise to anticipate risks and establish robust safety protocols.

This guide provides essential, immediate safety and logistical information for handling 4-Bromo-6-methoxypicolinonitrile. It is structured not as a generic checklist, but as a decision-making framework, empowering you to handle this and similar research chemicals with the highest degree of safety and scientific integrity.

Proactive Hazard Assessment: An Evidence-Based Approach

Without a dedicated SDS, we must infer the potential hazards of 4-Bromo-6-methoxypicolinonitrile by examining its constituent chemical motifs: a brominated ring, a pyridine core, and a nitrile group. This structural analogy approach is a cornerstone of laboratory safety for research chemicals.

Expertise in Action: Why Structural Analogs Matter The toxicity and reactivity of a molecule are intrinsically linked to its functional groups. The pyridine ring, while a common scaffold, can have toxicological effects.[1][2] Halogenation, particularly with bromine, often increases a compound's reactivity and potential for skin and eye irritation.[3][4] The nitrile group (-C≡N) is a well-known toxicophore that can metabolically release cyanide in some cases, leading to systemic toxicity. By analyzing documented hazards of similar publicly available compounds, we can construct a reliable, if conservative, safety profile.

Table 1: Hazard Analysis of Structurally Similar Compounds

Compound Class Representative Example(s) Documented Hazards Anticipated Risk for 4-Bromo-6-methoxypicolinonitrile
Halogenated Pyridines 2-Bromo-6-methylpyridine, 3-Bromo-4-methylpyridine Harmful if swallowed, in contact with skin, or if inhaled; Causes skin, eye, and respiratory irritation.[3][4][5] High likelihood of being a skin, eye, and respiratory irritant. Potential for acute toxicity via multiple exposure routes.
Aromatic Nitriles 4-Bromobutyronitrile Toxic or harmful if swallowed or in contact with skin.[6] High potential for acute toxicity if ingested or absorbed through the skin.

| Brominated Aromatics | 4-Bromoanisole | May cause skin and eye irritation; Hazardous decomposition products include hydrogen halides.[7] | Irritant properties are expected. Thermal decomposition will likely release toxic gases such as hydrogen bromide and nitrogen oxides.[5][7] |

Based on this analysis, we will operate under the assumption that 4-Bromo-6-methoxypicolinonitrile is a hazardous substance that is harmful if swallowed, inhaled, or absorbed through the skin, and is a severe irritant to the eyes, skin, and respiratory system.

Core PPE Requirements: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential chemical exposure. Its selection and use must be deliberate and informed by the anticipated hazards.

Eye and Face Protection

Direct contact with the eyes, even with a small amount of a corrosive or irritant solid or its solution, can cause irreversible damage.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times in the laboratory where this compound is handled.

  • Enhanced Protection: When handling larger quantities (>5 g) or when there is a significant risk of splashing (e.g., during quenching a reaction), a full-face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection
  • Gloves: The Critical Interface: The choice of glove material is paramount. Pyridine and related compounds can degrade common glove materials.

    • Recommended: Use nitrile or neoprene gloves.[1][8] These materials offer better resistance to a broad range of chemicals, including aromatic compounds, compared to latex.

    • Protocol: Always double-glove when handling the neat compound or concentrated solutions. Inspect gloves for any signs of degradation or perforation before and during use. If contact occurs, remove gloves immediately using the proper technique, wash your hands, and don fresh gloves. Never reuse disposable gloves.

  • Protective Clothing: A flame-resistant lab coat is mandatory. For procedures with a higher risk of spills, such as transfers of large volumes, a chemically resistant apron over the lab coat is recommended.

Respiratory Protection

The primary and most effective method of respiratory protection is the use of engineering controls.

  • Primary Control (Mandatory): All handling of 4-Bromo-6-methoxypicolinonitrile, including weighing, transfers, and use in reactions, must be performed inside a certified chemical fume hood.[1][2][9] This is non-negotiable. The fume hood contains vapors and fine powders, preventing inhalation.

  • Secondary Control (Situational): In the event of a significant spill or a failure of the primary engineering controls, respiratory protection may be necessary. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes training and fit-testing. A NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges would be appropriate.[3]

Operational and Disposal Plans: Integrating Safety into Your Workflow

Safe handling is a procedure, not just a set of equipment.

Step-by-Step Safe Handling Protocol
  • Preparation:

    • Verify that the chemical fume hood has a current certification and that the airflow is adequate.

    • Don all required PPE: lab coat, double-gloved with nitrile gloves, and chemical splash goggles.

    • Prepare your workspace within the fume hood. Cover the work surface with absorbent, disposable bench paper.

    • Have waste containers—solid and liquid—properly labeled and ready within the fume hood.

  • Handling:

    • Perform all manipulations, including weighing of the solid and solution preparation, deep within the fume hood.

    • Use a spatula for transfers of the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Post-Handling & Decontamination:

    • After use, decontaminate all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol), collecting the waste in the designated liquid hazardous waste container.

    • Securely close the primary container of 4-Bromo-6-methoxypicolinonitrile and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[7][10]

    • Remove PPE in the correct order to avoid self-contamination: outer gloves, then inner gloves (turning them inside out), followed by your lab coat. Goggles should be the last item removed before exiting the lab. Wash hands thoroughly with soap and water.[11]

Spill Management

For a small spill (<5g or <50mL of a dilute solution) inside a chemical fume hood:

  • Alert nearby colleagues.

  • Ensure your PPE is intact. If it has been compromised, exit the area and re-don fresh PPE.

  • Contain the spill by covering it with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[7][9] Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material using a non-sparking scoop or spatula and place it into a labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

Waste Disposal

All materials contaminated with 4-Bromo-6-methoxypicolinonitrile are considered hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, absorbent materials, and empty containers must be placed in a clearly labeled, sealed hazardous solid waste container.

  • Liquid Waste: Unused solutions and reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container.

  • Disposal Path: All waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[3][5]

Visual Workflow and Summary

To ensure clarity and rapid comprehension, the following diagram outlines the critical decision-making and operational flow for handling this compound.

PPE_Workflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (Inside Fume Hood) cluster_post 3. Post-Handling Phase A Task: Handle 4-Bromo-6-methoxypicolinonitrile B Perform Hazard Assessment (Analog-Based) A->B C Verify Fume Hood Certification & Airflow B->C D Don Required PPE: - Lab Coat - Goggles - Double Nitrile Gloves C->D E Perform Task (Weighing, Reaction Setup) D->E F Monitor for Spills or Exposure E->F G Spill Occurs? F->G H Execute Spill Cleanup Protocol G->H Yes I Task Complete G->I No H->E J Decontaminate Workspace & Equipment I->J I->J K Segregate & Label All Hazardous Waste J->K L Doff PPE Correctly & Wash Hands K->L

Caption: PPE Selection and Safe Handling Workflow.

Table 2: Quick Reference PPE Guide

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Storage & Transport Chemical Splash Goggles Lab Coat, Nitrile Gloves Not required (if container is sealed)
Weighing Solid Chemical Splash Goggles Lab Coat, Double Nitrile Gloves Mandatory: Chemical Fume Hood
Solution Prep/Reaction Chemical Splash Goggles Lab Coat, Double Nitrile Gloves Mandatory: Chemical Fume Hood

| Small Spill Cleanup | Goggles & Face Shield | Chemically Resistant Apron, Double Nitrile Gloves | Mandatory: Chemical Fume Hood |

By adhering to this comprehensive safety framework, you can confidently and safely advance your research while upholding the highest standards of laboratory practice.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Biosynce. (2025, September 23). How to handle pyridine safely?[Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-BROMO-4-METHYLPYRIDINE. [Link]

  • PubChem. (n.d.). 4-Bromobutyronitrile. National Center for Biotechnology Information. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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